Talopram
描述
Structure
3D Structure
属性
CAS 编号 |
7182-51-6 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |
InChI 键 |
LJBBMCNHIUJBDU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
规范 SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
外观 |
Solid powder |
其他CAS编号 |
7182-51-6 7013-41-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
7013-41-4 (hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |
产品来源 |
United States |
Foundational & Exploratory
Talopram's Interaction with the Norepinephrine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talopram, a potent and selective norepinephrine reuptake inhibitor (NRI), serves as a critical tool in neuropharmacological research. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the norepinephrine transporter (NET). It consolidates key quantitative data, details common experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to be a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the noradrenergic system.
Core Mechanism of Action
This compound functions as a high-affinity inhibitor of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of membrane proteins.[1][2] The primary role of NET is the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating noradrenergic signaling.[1][3] By blocking this reuptake mechanism, this compound increases the extracellular concentration and prolongs the dwell time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1][3]
Structurally, this compound is closely related to the selective serotonin reuptake inhibitor (SSRI) cithis compound.[4] However, subtle structural differences confer a distinct pharmacological profile, with this compound exhibiting high selectivity for NET over the serotonin transporter (SERT).[5] Interestingly, research suggests that the R-enantiomer of this compound is significantly more potent at inhibiting NET than the S-enantiomer.[1][6]
A key aspect of this compound's mechanism is its binding site on the norepinephrine transporter. Evidence suggests that this compound does not bind to the primary substrate binding site (S1), which is the site for norepinephrine and other competitive inhibitors like cithis compound at the serotonin transporter.[1][6] Mutations in the S1 site of NET have been shown to have minimal impact on this compound's binding affinity.[1][6] Furthermore, investigations into the secondary, allosteric binding site (S2) have also indicated that this compound does not primarily interact with this site either.[1] This suggests that this compound binds to a distinct, yet to be fully characterized, site on the norepinephrine transporter.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and its enantiomers for the norepinephrine transporter (NET) and, for comparative purposes, the serotonin transporter (SERT).
| Compound | Transporter | K_i (nM) | IC_50 (nM) | Reference |
| This compound (racemic) | NET | 9 | - | [5] |
| SERT | 719 | - | [5] | |
| R-Talopram | NET | 3 | - | [1] |
| SERT | 1052 | - | [1] | |
| S-Talopram | NET | 1986 | - | [1] |
| SERT | 2752 | - | [1] | |
| Cithis compound (for comparison) | NET | 1414 | >6000 | [5][7] |
| SERT | 4 | 1.8 | [5][7] |
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.
Objective: To quantify the affinity of this compound for the norepinephrine transporter.
General Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat frontal cortex) or cells expressing the human norepinephrine transporter (hNET) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NaCl and KCl).[8]
-
The homogenate is centrifuged to pellet the membranes, which are then washed multiple times by resuspension and centrifugation to remove endogenous substances.[8]
-
The final membrane pellet is resuspended in the assay buffer.[8]
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to NET (e.g., [³H]nisoxetine or ¹²⁵I-labeled β-CIT).[5][8][9]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to NET.
-
Non-specific binding is determined by adding a high concentration of a known NET inhibitor (e.g., 10 µM desipramine) to a parallel set of tubes.[8]
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[8]
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with the bound radioligand.[8]
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
-
Norepinephrine Reuptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of norepinephrine into cells.
Objective: To determine the potency (IC50) of this compound in inhibiting norepinephrine reuptake.
General Methodology:
-
Cell Culture:
-
Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.[11]
-
The cells are then pre-incubated with varying concentrations of the test compound (this compound) or vehicle for a short period.[11]
-
The uptake reaction is initiated by adding a fixed concentration of radiolabeled norepinephrine ([³H]NE).[11]
-
The incubation is carried out at room temperature for a defined period (e.g., 10 minutes).[11]
-
Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., 5 µM desipramine).[11]
-
-
Termination and Lysis:
-
Detection and Analysis:
-
The amount of radioactivity in the cell lysate is quantified using a liquid scintillation counter.[11]
-
The percentage of inhibition of [³H]NE uptake is calculated for each concentration of this compound.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[11]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the norepinephrine transporter.
Experimental Workflow Diagram
Caption: Workflow for determining this compound's binding affinity and reuptake inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. From the selective serotonin transporter inhibitor cithis compound to the selective norepinephrine transporter inhibitor this compound: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Cithis compound) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile and Receptor Binding Affinity of Talopram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talopram (Lu 3-010), a bicyclic phthalane derivative, is a potent and selective norepinephrine reuptake inhibitor (NRI). Structurally related to the selective serotonin reuptake inhibitor (SSRI) cithis compound, this compound exhibits a distinct pharmacological profile characterized by high affinity for the norepinephrine transporter (NET) and significantly lower affinity for the serotonin transporter (SERT) and other CNS receptors. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a focus on its receptor binding affinities, the experimental methodologies used for its characterization, and the downstream signaling pathways modulated by its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using detailed diagrams.
Introduction
This compound was investigated in the 1960s and 1970s for the treatment of depression but was never commercially launched. Its development, however, was instrumental in the subsequent creation of cithis compound, one of the most successful SSRIs. The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This technical guide delves into the core pharmacological characteristics of this compound, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and functional effects.
Receptor Binding Affinity
The selectivity of this compound for the norepinephrine transporter is a defining feature of its pharmacological profile. This selectivity has been quantified through extensive in vitro radioligand binding assays. The following tables summarize the binding affinities (Ki) of this compound and its enantiomers for the human norepinephrine and serotonin transporters, as well as its affinity for a range of other CNS receptors.
Table 1: Monoamine Transporter Binding Affinities of this compound and its Enantiomers
| Compound | NET Ki (nM) | SERT Ki (nM) | NET/SERT Selectivity Ratio |
| (±)-Talopram | 9 | 719 | ~80 |
| (R)-Talopram | 3 | 2,752 | ~917 |
| (S)-Talopram | 1,986 | 1,052 | ~0.5 |
Data compiled from studies using recombinantly expressed human transporters.
Table 2: Off-Target Receptor and Transporter Binding Affinities of this compound
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Dopamine Transporter (DAT) | > 10,000 |
| α1-Adrenergic Receptors | Low Affinity |
| Histamine H1 Receptor | Low Affinity |
| Muscarinic Acetylcholine Receptors | Low Affinity |
Experimental Protocols
The quantitative data presented in this guide were primarily generated using radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).
Materials:
-
Radioligand: [125I]-(-)-2β-carbomethoxy-3β-(4-iodophenyl)tropane ([125I]β-CIT)
-
Cell Membranes: Membranes from COS-7 or HEK293 cells transiently or stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Cell Harvester and Scintillation Counter
Procedure:
-
Membrane Preparation: Cells expressing the target transporter are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a competing ligand (e.g., 10 µM desipramine for NET or 10 µM cithis compound for SERT).
-
Displacement: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the displacement curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Neurotransmitter Uptake Inhibition Assays
These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into a cell or synaptosome.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for norepinephrine and serotonin reuptake.
Materials:
-
Synaptosomes or Cells: Synaptosomes prepared from specific rat brain regions (e.g., cortex or hippocampus for NET and SERT) or HEK293 cells expressing the respective transporters.
-
Radiolabeled Neurotransmitter: [3H]Norepinephrine or [3H]Serotonin.
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Preparation of Synaptosomes/Cells: Brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes. For cell-based assays, cells are cultured and harvested.
-
Assay Setup: In a 96-well plate, synaptosomes or cells are pre-incubated with either vehicle or varying concentrations of this compound.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.
-
Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: The amount of radioactivity taken up by the synaptosomes or cells is quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and the general workflows for the key experimental protocols described above.
Caption: Norepinephrine Reuptake Inhibition Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
An In-depth Technical Guide to the Synthesis and Chemical Properties of Talopram
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Talopram, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is intended to support research, development, and manufacturing activities related to this compound. This compound is the racemic form of Cithis compound.
Chemical Properties
This compound possesses physicochemical properties that are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁FN₂O | [1] |
| Molecular Weight | 324.4 g/mol | [1] |
| Melting Point | 182-188°C | [2] |
| logP | 3.76 | [1] |
| Water Solubility | Sparingly soluble | [2] |
| pKa | >8 | [3] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2] |
Synthesis of this compound
The synthesis of this compound (racemic Cithis compound) can be achieved through several routes. The most common and well-established methods start from either 5-bromophthalide or 5-cyanophthalide. Both pathways converge on the formation of a key diol intermediate, followed by cyclization and functional group manipulation to yield the final product.
Experimental Protocols
1. Synthesis from 5-Bromophthalide
This synthetic route involves a sequential double Grignard reaction, followed by cyclization and cyanation.[4][5]
-
Step 1: Synthesis of (4-bromo-2-(hydroxymethyl)phenyl)-(4-fluorophenyl)methanol (Diol Intermediate)
-
Prepare a Grignard reagent from 4-fluorobromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Slowly add the prepared Grignard solution to a suspension of 5-bromophthalide in THF at a temperature maintained below 20°C.
-
In a separate flask, prepare a second Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.
-
To the reaction mixture from the first Grignard reaction, add the second Grignard reagent solution dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol intermediate.[5]
-
-
Step 2: Synthesis of 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
-
To the crude diol intermediate, add 60% aqueous phosphoric acid.
-
Heat the mixture to 80-100°C for 2-4 hours to effect cyclization.[5]
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer with water, dry, and concentrate to yield the brominated phthalane derivative.[5]
-
-
Step 3: Synthesis of this compound (Cithis compound)
-
In a flask, combine the 5-bromophthalane derivative from the previous step with cuprous cyanide (CuCN) in dimethylformamide (DMF).
-
Heat the reaction mixture to 140-160°C for 4-6 hours.[5]
-
Cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.[5]
-
2. Synthesis from 5-Cyanophthalide
This route offers a more direct pathway to the final product as the cyano group is already in place.
-
Step 1: Synthesis of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Diol Intermediate)
-
Prepare a Grignard reagent from 4-fluorobromobenzene and magnesium turnings in anhydrous THF.
-
Add a solution of 5-cyanophthalide in dry toluene to the Grignard reagent at -4 to -2°C.[6]
-
Prepare a second Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.
-
Add the second Grignard reagent to the reaction mixture from the first Grignard reaction.
-
After the reaction is complete, quench with an aqueous ammonium chloride solution.[6]
-
Separate the organic layer, dry, and concentrate to obtain the diol intermediate.
-
-
Step 2: Synthesis of this compound (Cithis compound)
-
Cyclize the diol intermediate using aqueous sulfuric acid to form the phthalane ring.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain this compound.
-
Synthesis Workflow Diagram
Characterization of this compound
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Method: A reversed-phase HPLC method is commonly employed.[7]
-
Column: Inertsil ODS 3V (250x4.6 mm; 5 µm particle size) or equivalent C18 column.[7]
-
Mobile Phase: A gradient elution using a mixture of 0.3% diethylamine (pH 4.7) and a methanol/acetonitrile (55:45 v/v) mixture.[7]
-
Detection: UV detection at 225 nm.[7]
-
Purpose: To determine the purity of the compound and to separate it from any process-related impurities or degradation products.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Purpose: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons.
3. Mass Spectrometry (MS)
-
Method: Electrospray ionization mass spectrometry (ESI-MS).
-
Purpose: To determine the molecular weight of the compound and to aid in the identification of impurities and degradation products.[7]
4. Infrared (IR) Spectroscopy
-
Method: Fourier-transform infrared (FT-IR) spectroscopy.
-
Purpose: To identify the characteristic functional groups present in the this compound molecule.
Mechanism of Action and Signaling Pathway
This compound, as a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effect by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8][9]
The primary molecular target of this compound is the serotonin transporter (SERT).[8][10] By binding to SERT, this compound inhibits the reabsorption of serotonin. The subsequent increase in synaptic serotonin levels leads to the activation of various postsynaptic serotonin receptors. This initiates a cascade of downstream signaling events that are believed to underlie the antidepressant effects of the drug. These downstream pathways involve G-protein coupled receptors, the adenylyl cyclase/cAMP/PKA system, and ultimately the regulation of gene expression through transcription factors like CREB, leading to increased expression of neurotrophic factors such as BDNF.[9][11]
Signaling Pathway Diagram
References
- 1. Cithis compound | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cithis compound hydrobromide CAS#: 59729-32-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2005077927A1 - One pot synthesis of cithis compound from 5-cyanophthalide - Google Patents [patents.google.com]
- 7. Isolation and characterization of degradation products of cithis compound and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Personalizing Antidepressant Therapy: Integrating Pharmacogenomics, Therapeutic Drug Monitoring, and Digital Tools for Improved Depression Outcomes | MDPI [mdpi.com]
The Structural Dichotomy of Talopram and Citalopram: A Guide to their Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram and cithis compound, two structurally related phthalane-based compounds, present a fascinating case study in receptor selectivity. Despite their similar scaffolds, this compound is a potent and selective norepinephrine transporter (NET) inhibitor, while cithis compound is a well-known selective serotonin transporter (SERT) inhibitor.[1][2][3] This divergence in pharmacological activity stems from subtle yet critical variations at four key positions on the molecule. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel antidepressants and other therapeutics targeting monoamine transporters. This technical guide provides an in-depth analysis of the SAR of this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core structural determinants of their activity.
Core Scaffold and Key Structural Variations
The foundational structure for both this compound and cithis compound is a phenyl-substituted phthalane skeleton with a propylamine side chain.[2] The distinct pharmacological profiles of these molecules are dictated by substitutions at four positions, as illustrated below. A systematic investigation of 16 analogs, encompassing all combinations of these substituents, has elucidated the specific contributions of each group to SERT and NET inhibition.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
Systematic variation of the four key substituents has revealed that two positions are primary determinants of biological activity and selectivity.[1][3]
-
The Cyano Group (R1): The 5-cyano group on cithis compound is a major determinant for enhancing SERT activity. Its replacement with an iodo group, as in this compound, significantly diminishes SERT affinity.[4]
-
The Phthalane Dimethyl Group (R3): The dimethyl substituents on the phthalane ring of this compound are the primary factor in reducing activity towards SERT.[4] Conversely, their absence in cithis compound is favorable for SERT binding.
-
The 4'-Fluoro Group (R2) and N-Methylation (R4): These positions play a less critical but still significant role. For instance, NET activity is enhanced by the presence of the phthalane dimethyl groups and a monomethyl amine side chain.[4]
The stereochemistry of these compounds is also a crucial factor. For cithis compound, the inhibitory activity at SERT resides almost exclusively in the (S)-enantiomer (escithis compound).[2] In contrast, for this compound, the (R)-enantiomer exhibits a remarkable 685-fold higher affinity for NET compared to the (S)-enantiomer.[5] This demonstrates that SERT and NET have opposite stereochemical preferences for this class of inhibitors.[5]
Quantitative SAR Data
The following tables summarize the inhibitory potencies of key this compound and cithis compound analogs at the human serotonin and norepinephrine transporters.
Table 1: Inhibitory Potency of Cithis compound, this compound, and Chimeric Analogs
| Compound | R1 (Position 5) | R2 (Position 4') | R3 (Phthalane) | R4 (Amine) | % Inhibition of [3H]5-HT Uptake at SERT (100 nM) | % Inhibition of [3H]DA Uptake at NET (100 nM) |
| Cithis compound (1) | CN | F | H, H | Di-Me | High | Low |
| This compound (2) | I | H | Me, Me | Mono-Me | Low | 63% |
| Compound 13 | I | F | Me, Me | Di-Me | Low | 37% |
| Compound 15 | I | H | Me, Me | Di-Me | Low | 36% |
Data adapted from a study by Andersen et al.[2] where dopamine ([3H]DA) uptake in NET-expressing cells was used as a proxy for norepinephrine uptake.
Table 2: Binding Affinities (Ki, nM) of this compound and Cithis compound Enantiomers
| Compound | Transporter | Ki (nM) |
| (R)-Talopram | NET | 3 |
| SERT | 2752 | |
| (S)-Talopram | NET | 1986 |
| SERT | 1052 | |
| (S)-Cithis compound | SERT | 4 |
| NET | 3025 | |
| (R)-Cithis compound | SERT | 136 |
| NET | 1516 |
Data from mutational analysis studies.[5]
Experimental Protocols
The quantitative data presented in this guide are derived from standard and robust pharmacological assays. The general methodologies are outlined below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor or transporter.
Key Parameters:
-
Cell Lines: COS-7 or HEK293 cells transiently or stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are commonly used.[6][7]
-
Radioligands: For SERT binding, [3H]cithis compound or [3H]S-cithis compound are frequently utilized.[7] For NET, radiolabeled ligands such as [3H]nisoxetine are employed.
-
Analysis: Competition binding data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the relevant transporter.
Key Parameters:
-
Substrates: For SERT, radiolabeled serotonin ([3H]5-HT) is used.[2] For NET, radiolabeled dopamine ([3H]DA) or norepinephrine can be used, as NET also transports dopamine.[2]
-
Analysis: The amount of radioactivity taken up by the cells is measured. The results are typically expressed as a percentage of inhibition compared to a control group without the test compound. Dose-response curves are generated to calculate the IC50 value.
Signaling Pathways and Logical Relationships
The interaction of this compound and its analogs with monoamine transporters directly modulates synaptic neurotransmitter levels, which is the primary mechanism of action for this class of drugs.
By inhibiting NET, this compound blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing signaling through postsynaptic adrenergic receptors. A similar, but distinct, mechanism at the serotonergic synapse is responsible for the effects of cithis compound.
Conclusion
The structure-activity relationship of this compound and its analogs is a clear demonstration of how minor structural modifications can lead to profound changes in pharmacological selectivity. The key determinants for SERT versus NET inhibition have been identified as the substituents at the 5-position of the phthalane ring and the presence or absence of dimethyl groups on the same ring system. Furthermore, the opposing stereochemical requirements of SERT and NET for this scaffold provide another layer of complexity and an opportunity for the design of highly selective agents. The data and methodologies presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug discovery, providing a solid foundation for the future development of novel monoamine transporter inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From the selective serotonin transporter inhibitor cithis compound to the selective norepinephrine transporter inhibitor this compound: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of cithis compound derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship studies of cithis compound derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Talopram: A Technical Guide to a Pioneering Norepinephrine Reuptake Inhibitor
Introduction: Talopram (Lu 3-010) is a potent and selective norepinephrine reuptake inhibitor (NRI) that holds a unique place in psychopharmacological history. Originally developed by Lundbeck in the early 1970s, it was one of the first compounds designed to selectively target the norepinephrine transporter (NET).[1] Preclinical investigations demonstrated its high affinity and selectivity for NET, positioning it as a promising antidepressant candidate. However, during early clinical trials, the compound was noted for its highly "energizing" effects, and its development was ultimately discontinued.[1] This decision pivoted research efforts towards a structurally related compound, leading to the synthesis of cithis compound, which became one of the most successful selective serotonin reuptake inhibitors (SSRIs).[1]
This technical guide provides a comprehensive overview of the available preclinical data on this compound. It details its mechanism of action, summarizes its pharmacological profile, and outlines the standard experimental protocols used to evaluate compounds of this class. Due to its early discontinuation, published in-depth behavioral studies on this compound are scarce; therefore, this guide also describes the expected effects in key animal models based on its potent NRI activity.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a high-affinity inhibitor of the norepinephrine transporter (NET). NET is a presynaptic transmembrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By binding to and blocking NET, this compound increases the concentration and dwell time of NE in the synapse, leading to enhanced and prolonged activation of postsynaptic α- and β-adrenergic receptors. This potentiation of noradrenergic neurotransmission is the primary mechanism underlying its intended antidepressant effects.
The downstream signaling cascade following enhanced adrenergic receptor activation is complex but is understood to involve pathways critical to neuroplasticity and mood regulation. A key pathway involves the activation of G-protein coupled adrenergic receptors, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).
References
In Vitro Efficacy and Mechanisms of Talopram on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram is a selective norepinephrine reuptake inhibitor (NRI) that is structurally related to the well-known selective serotonin reuptake inhibitor (SSRI), cithis compound. While both compounds share a similar chemical scaffold, subtle structural differences lead to distinct pharmacological profiles.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound on neuronal cells, focusing on its primary mechanism of action, quantitative binding affinities, and the experimental protocols used for its characterization. Due to the limited availability of in vitro studies on this compound's broader effects on neuronal signaling and viability, this guide will also draw comparisons with its close analog, cithis compound, to provide a more comprehensive context.
Quantitative Data: Binding Affinity and Potency
The primary molecular target of this compound is the norepinephrine transporter (NET). The binding affinity of this compound and its enantiomers to human NET and the serotonin transporter (SERT) has been characterized in vitro using radioligand binding assays with recombinantly expressed transporters.[3][4]
| Compound | Transporter | K_i_ (nM) | Reference |
| Racemic this compound | hNET | 9 | [3] |
| hSERT | 719 | [3] | |
| (R)-Talopram | hNET | 3 | [4] |
| hSERT | 2752 | [4] | |
| (S)-Talopram | hNET | 1986 | [4] |
| hSERT | 1052 | [4] | |
| Racemic Cithis compound | hNET | 1414 | [3] |
| hSERT | 4 | [3] |
hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; K_i_: Inhibition Constant
These data highlight the high affinity and selectivity of (R)-talopram for the norepinephrine transporter over the serotonin transporter.
Experimental Protocols
Radioligand Binding Assay for Transporter Affinity
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor or transporter.[3][4]
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or COS7 cells are transiently or stably transfected with the cDNA encoding the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radioligand that binds to the transporter of interest (e.g., [¹²⁵I]β-CIT) is used.[3][4]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the transporter.
-
Cell membranes are incubated with the radioligand and the test compound until equilibrium is reached.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into neuronal cells or synaptosomes.[5][6]
1. Preparation of Neuronal Cells or Synaptosomes:
-
Cell Lines: Human neuroblastoma cell lines, such as SK-N-BE(2)C, which endogenously express the norepinephrine transporter, can be used.[5] Cells are cultured to confluency in appropriate media.
-
Synaptosomes: Alternatively, synaptosomes (resealed nerve terminals) can be prepared from specific brain regions (e.g., rat cortex) by homogenization and differential centrifugation.[6][7]
2. Uptake Assay:
-
Cells or synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
A radiolabeled neurotransmitter (e.g., [³H]norepinephrine) is then added to the mixture.[5]
-
The uptake of the radiolabeled neurotransmitter is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The amount of radioactivity taken up by the cells or synaptosomes is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined.
-
This provides a functional measure of the compound's potency as a reuptake inhibitor.
Signaling Pathways and Cellular Effects
Primary Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary and well-established mechanism of action for this compound is the blockade of the norepinephrine transporter. In noradrenergic neurons, NET is responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, this compound increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced and prolonged activation of adrenergic receptors on postsynaptic neurons.
Potential Downstream Effects and Comparison with Cithis compound
While direct in vitro studies on the downstream signaling effects of this compound are limited, the consequences of increased noradrenergic signaling are known to involve various intracellular pathways that can influence neuronal function and survival. Furthermore, studies on its structural analog, cithis compound, provide insights into potential, though not directly confirmed, areas of impact for this compound.
-
Neuronal Differentiation and Survival: In vitro studies using human embryonic stem cells (hESCs) have shown that cithis compound can influence neuronal differentiation, affecting the expression of genes involved in neurodevelopment.[8] For instance, long-term exposure of hESCs to cithis compound during neuronal differentiation was found to alter the expression of genes such as Brain-Derived Neurotrophic Factor (BDNF).[8] Another study demonstrated that cithis compound could enhance the differentiation of bone marrow mesenchymal stem cells into neuronal-like cells and increase their survival rate.[9] While these effects are specific to a serotonin-selective compound, it is plausible that sustained modulation of noradrenergic signaling by this compound could also impact neurotrophic pathways and neuronal plasticity.
-
Gene Expression: Cithis compound has been shown to induce time- and dose-dependent changes in gene expression in neuronal cell models.[8] These changes involve genes related to neurodevelopmental processes and those implicated in depression.[8] The impact of this compound on the transcriptome of neuronal cells remains an area for future investigation.
The following diagram illustrates a general workflow for a neurotransmitter uptake assay, a key experiment in characterizing compounds like this compound.
Conclusion
In vitro studies have firmly established this compound, particularly its (R)-enantiomer, as a potent and selective inhibitor of the norepinephrine transporter. The primary mechanism of action involves the blockade of norepinephrine reuptake at the presynaptic terminal, leading to enhanced noradrenergic signaling. While detailed investigations into the downstream signaling cascades and broader cellular effects of this compound in neuronal cells are not as extensive as for its analog cithis compound, the available data provide a solid foundation for its pharmacological classification. Future in vitro research should aim to elucidate the effects of this compound on neuronal gene expression, cell viability, and the activation of specific intracellular signaling pathways to further understand its neurobiological impact.
References
- 1. From the selective serotonin transporter inhibitor cithis compound to the selective norepinephrine transporter inhibitor this compound: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade by antidepressants and related compounds of biogenic amine uptake into rat brain synaptosomes: most antidepressants selectively block norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of in vitro amine uptake into rat brain synaptosomes after in vivo administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cithis compound exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cithis compound increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Cascade of Talopram and its Progeny: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
This technical guide provides an in-depth exploration of the neurochemical effects of Talopram and its more clinically significant successors, Cithis compound and Escithis compound. Initially developed as a selective norepinephrine reuptake inhibitor, the therapeutic trajectory of this compound was redirected towards serotonin-specific targets, culminating in the synthesis of Cithis compound, a highly selective serotonin reuptake inhibitor (SSRI). This guide will dissect the mechanism of action, receptor binding affinities, and the quantifiable impact on extracellular neurotransmitter levels of these compounds. Detailed experimental protocols for key analytical methods, including in vivo microdialysis and radioligand binding assays, are provided to facilitate reproducible research. Furthermore, the downstream signaling pathways affected by the administration of these compounds are visualized and explained. All quantitative data are presented in tabular format for ease of comparison, and complex biological processes are illustrated using Graphviz diagrams.
Introduction: The Chemical Lineage from this compound to Escithis compound
This compound (Lu 3-010) was originally investigated in the 1960s and 1970s as a potential antidepressant with a primary mechanism of action as a selective norepinephrine reuptake inhibitor (NRI).[1] Structurally, this compound is closely related to the highly successful SSRI, Cithis compound.[2] The development of this compound for depression was halted, in part due to an energizing effect that in some cases was associated with suicide attempts.[1] This led researchers to chemically modify the this compound structure to shift its selectivity from the norepinephrine transporter (NET) to the serotonin transporter (SERT). This successful conversion resulted in the creation of Cithis compound, which became one of the most selective SSRIs on the market.[1][2] Cithis compound is a racemic mixture of two enantiomers, R-cithis compound and S-cithis compound. The therapeutic effects are primarily attributed to the S-enantiomer, which was later developed as a single-enantiomer drug, Escithis compound.[3][4] Due to the limited availability of in-depth neurochemical data on this compound, this guide will focus on the well-documented effects of its successors, Cithis compound and Escithis compound, to provide a comprehensive understanding of the neurochemical impact of this class of compounds.
Mechanism of Action: From Norepinephrine to Serotonin
The primary mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET).[1][2] In contrast, Cithis compound and Escithis compound are highly selective inhibitors of the serotonin transporter (SERT).[4] This inhibition of SERT by Cithis compound and Escithis compound blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[5] Escithis compound is noted for its particularly high selectivity for SERT over other monoamine transporters.[3]
Interestingly, while highly selective for SERT, both Cithis compound and Escithis compound have been shown to also have some effect on norepinephrine levels, suggesting a more complex neurochemical profile than initially presumed.[6][7][8]
Allosteric Binding
Escithis compound exhibits a unique interaction with SERT by binding to an allosteric site in addition to the primary binding site. This allosteric binding is thought to stabilize the interaction of Escithis compound with the transporter, leading to a more potent and sustained inhibition of serotonin reuptake.[5][9]
Quantitative Neurochemical Effects
The administration of Cithis compound and Escithis compound leads to quantifiable changes in neurotransmitter levels and demonstrates specific binding affinities for monoamine transporters.
Receptor Binding Affinities
The binding affinity of a compound for its target is a key determinant of its potency. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | Transporter | Ki (nM) | Species | Reference |
| Escithis compound (S-cithis compound) | Human SERT | 1.1 | Human | [3] |
| R-cithis compound | Human SERT | ~33 | Human | [3] |
| Escithis compound (S-cithis compound) | Oocyte expressed SERT | 5 | N/A | [10] |
| R-cithis compound | Oocyte expressed SERT | 330 | N/A | [10] |
| Cithis compound | α4β2 nAChR | 4100 | N/A | [11] |
| Cithis compound | α3β4 nAChR | 1800 | N/A | [11] |
Note: R-cithis compound is approximately 30-fold less potent than Escithis compound at the human SERT.[3]
Effects on Extracellular Neurotransmitter Levels
In vivo microdialysis studies have quantified the effects of Cithis compound and Escithis compound on extracellular levels of serotonin, norepinephrine, and to a lesser extent, dopamine.
| Compound | Dose | Brain Region | Neurotransmitter | Maximum Increase (% of Baseline) | Species | Reference |
| Cithis compound | 10 µmol/kg | Amygdala | Serotonin | 175% | Rat | [12] |
| Cithis compound + WAY 100.635 | 10 µmol/kg | Amygdala | Serotonin | >500% | Rat | [12] |
| Cithis compound (chronic) | 10 µmol/kg | Amygdala | Serotonin | 350% | Rat | [12] |
| Cithis compound | 8 mg/kg | Frontal Cortex | Serotonin (AUC) | 243.6% | Mouse | [6] |
| Cithis compound | 8 mg/kg | Frontal Cortex | Norepinephrine (AUC) | 144.4% | Mouse | [6] |
| Escithis compound | 0.15 mg/kg s.c. | Prefrontal Cortex | Serotonin | 234% | Rat | [13] |
| Escithis compound | 0.63 mg/kg s.c. | Prefrontal Cortex | Serotonin | 298% | Rat | [13] |
| Escithis compound (13-day infusion) | 10 mg/kg/day | Prefrontal Cortex | Serotonin | 422% | Rat | [13] |
| Escithis compound | 8 mg/kg i.p. | Frontal Cortex | Norepinephrine (AUC) | 148% | Mouse | [7] |
| Cithis compound + Methylphenidate | 5 mg/kg i.p. + 2.5 mg/kg s.c. | Prefrontal Cortex, N. Accumbens, Hippocampus | Dopamine | Marked Enhancement | Rat | [14] |
Downstream Signaling Pathways
The inhibition of serotonin reuptake by Escithis compound initiates a cascade of intracellular signaling events that are believed to contribute to its therapeutic effects. A key pathway involves Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin Complex 1 (mTORC1). Chronic administration of Escithis compound can lead to increased BDNF levels, which in turn activates its receptor, TrkB. This activation can stimulate the PI3K-Akt signaling pathway, leading to the activation of mTORC1. Activated mTORC1 promotes the synthesis of synaptic proteins, which is crucial for synaptic plasticity and neuronal survival.
Caption: Downstream signaling cascade following SERT inhibition by Escithis compound.
Experimental Protocols
In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters
This protocol provides a generalized framework for conducting in vivo microdialysis in rodents to measure changes in extracellular neurotransmitter levels following the administration of a test compound like Cithis compound or Escithis compound.
Caption: Workflow for an in vivo microdialysis experiment.
I. Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthetize the animal using a suitable agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Coordinates are determined using a stereotaxic atlas.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the experiment.[5]
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[15] A standard aCSF recipe is: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
-
Equilibration: Allow the system to equilibrate for 1-2 hours before collecting baseline samples.[15]
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., ascorbic acid) to prevent neurotransmitter degradation.[16]
-
Collect 3-4 baseline samples to establish a stable baseline.
-
-
Drug Administration: Administer the test compound (e.g., Escithis compound) via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Administration Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor the change in extracellular neurotransmitter levels.[5]
III. Sample Analysis
-
Storage: Immediately freeze samples on dry ice and store at -80°C until analysis.[16]
-
Quantification: Analyze the concentration of neurotransmitters in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[16]
-
Data Analysis: Express the results as a percentage change from the baseline concentration.
Radioligand Binding Assay for Transporter Affinity
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific transporter, such as SERT.
Caption: Workflow for a radioligand binding assay.
I. Materials
-
Receptor Source: Cell membranes expressing the target transporter (e.g., human SERT).
-
Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [³H]-Cithis compound).
-
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Escithis compound).
-
Buffers: Assay buffer and wash buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
II. Assay Protocol
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the transporter in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[17]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.[17]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Conclusion
The evolution of this compound, a selective norepinephrine reuptake inhibitor, into the highly selective serotonin reuptake inhibitors Cithis compound and Escithis compound, represents a significant advancement in antidepressant pharmacology. The detailed neurochemical profiling of Cithis compound and Escithis compound has provided invaluable insights into the therapeutic mechanisms of SSRIs. Their high affinity and selectivity for the serotonin transporter lead to a robust increase in extracellular serotonin levels, which in turn modulates downstream signaling pathways, such as the BDNF-mTORC1 cascade, to promote neuronal plasticity. The experimental protocols detailed in this guide provide a foundation for further research into the nuanced effects of this important class of psychoactive compounds. The quantitative data and visualizations presented herein offer a comprehensive resource for researchers and drug development professionals in the field of neuropsychopharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Second-generation SSRIs: human monoamine transporter binding profile of escithis compound and R-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of acute treatment with paroxetine, cithis compound and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escithis compound: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escithis compound: an in vivo microdialysis study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The S-enantiomer of R,S-cithis compound, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R-cithis compound functionally antagonises escithis compound in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute and chronic effects of cithis compound on postsynaptic 5-hydroxytryptamine(1A) receptor-mediated feedback: a microdialysis study in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chronic treatment with escithis compound or cithis compound on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of adjunctive methylphenidate and cithis compound on extracellular levels of serotonin, noradrenaline and dopamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
The In Vivo Odyssey of Talopram: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram, the R-enantiomer of the widely recognized antidepressant cithis compound, presents a unique pharmacokinetic and metabolic profile. While its S-enantiomer, escithis compound, is the pharmacologically active component responsible for the selective inhibition of serotonin reuptake, a comprehensive understanding of this compound's in vivo behavior is crucial for a complete picture of the racemic compound's disposition and for the development of enantiomerically pure therapeutics. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetics of this compound
The disposition of this compound in vivo is characterized by stereoselectivity, with its pharmacokinetic parameters often differing from those of its S-enantiomer. Following oral administration of racemic cithis compound, this compound generally exhibits a longer half-life and slower clearance compared to escithis compound, leading to higher plasma concentrations at steady state.[1]
Table 1: Steady-State Pharmacokinetic Parameters of this compound (R-cithis compound) and its Metabolites in Humans
| Parameter | R-cithis compound | R-demethylcithis compound (R-DCT) | R-didemethylcithis compound (R-DDCT) |
| Half-life (t½) (h) | 47 ± 11[1] | - | - |
| AUCss (h·nmol/L) | 4,193 ± 1,118[1] | - | - |
| Serum Concentration (% of total racemate) | 63 ± 6 | 58 ± 3 | 68 ± 3 |
Data from a study involving healthy human subjects receiving 40 mg/day of racemic cithis compound for 21 days.[1]
Table 2: Steady-State Serum and Brain Region S/R Ratios of Cithis compound and its Metabolites in Rats
| Compound | Dose (mg/kg/day) | Serum S/R Ratio | Cortex S/R Ratio | Mesencephalon-Pons S/R Ratio |
| Cithis compound | 10 | 0.94[2] | - | - |
| 20 | 0.83[2] | - | - | |
| 100 | 0.34[2] | - | - | |
| Demethylcithis compound (DCT) | 10 | 0.83 | 0.81 | 0.82 |
| 20 | 0.69 | 0.69 | 0.70 | |
| 100 | 0.28 | 0.29 | 0.29 | |
| Didemethylcithis compound (DDCT) | 10 | 0.86 | 0.86 | 0.88 |
| 20 | 0.72 | 0.76 | 0.76 | |
| 100 | 0.35 | 0.37 | 0.38 |
Data from a study in Sprague-Dawley rats after 10 days of continuous subcutaneous infusion of racemic cithis compound.[2]
Metabolism of this compound
The biotransformation of this compound is a complex process primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways involve sequential N-demethylation.[3][4]
The initial step is the conversion of R-cithis compound to R-demethylcithis compound (R-DCT), a reaction catalyzed by multiple CYP isoforms, including CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[3] Subsequently, R-DCT is further demethylated to R-didemethylcithis compound (R-DDCT), a step predominantly mediated by CYP2D6.[3] Additionally, a minor pathway involves the deamination of this compound to form the cithis compound propionic acid derivative.[3] In vitro studies have also indicated a role for monoamine oxidases (MAO-A and MAO-B) in the formation of the propionic acid metabolite.
Experimental Protocols
A thorough understanding of the methodologies employed in pharmacokinetic and metabolism studies is essential for the critical evaluation and replication of research findings.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to assess the steady-state pharmacokinetics of this compound in a rat model.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Initial Body Weight: Approximately 250 g.
2. Drug Administration:
-
Compound: Racemic cithis compound.
-
Method: Continuous subcutaneous infusion for 10 days using osmotic pumps.
-
Dose Groups: 10, 20, and 100 mg/kg/day.
3. Sample Collection:
-
At the end of the 10-day period, animals are sacrificed.
-
Blood samples are collected for serum separation.
-
Brain is dissected into specific regions (e.g., cortex and mesencephalon-pons).
4. Sample Preparation:
-
Serum: To 200 µL of serum, 50 µL of internal standard and 250 µL of acetonitrile are added. After vortexing and centrifugation, the supernatant is collected.
-
Brain Tissue: Brain regions are homogenized in a suitable buffer. An aliquot of the homogenate undergoes a similar protein precipitation step as the serum.
5. Analytical Method:
-
Technique: Enantioselective High-Performance Liquid Chromatography (HPLC).
-
Chiral Column: A specialized chiral column is used to separate the R- and S-enantiomers of cithis compound and its metabolites.
-
Detection: Fluorescence or mass spectrometry (MS) detection for sensitive and specific quantification.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a common in vitro method to investigate the CYP-mediated metabolism of this compound.[5]
1. Incubation Mixture:
-
Human liver microsomes.
-
This compound (R-cithis compound) at various concentrations.
-
NADPH-generating system (to initiate the enzymatic reaction).
-
Phosphate buffer to maintain pH.
2. Incubation Conditions:
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH-generating system.
-
The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).
3. Sample Analysis:
-
After centrifugation to remove precipitated proteins, the supernatant is analyzed.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically used for the sensitive and specific detection and quantification of the parent drug and its metabolites.
-
Data Analysis: The rate of metabolite formation is calculated to determine kinetic parameters such as Km and Vmax for each CYP enzyme involved.
Conclusion
The in vivo pharmacokinetics and metabolism of this compound are complex and stereoselective. Its slower clearance and longer half-life compared to escithis compound result in its accumulation to a greater extent when racemic cithis compound is administered. The metabolism is primarily driven by CYP2C19, CYP3A4, and CYP2D6, leading to the formation of demethylated metabolites. A thorough understanding of these processes, facilitated by robust experimental protocols and advanced analytical techniques, is paramount for the rational design and development of antidepressant therapies, whether they involve racemic mixtures or pure enantiomers. This guide provides a foundational resource for professionals in the field, enabling a deeper comprehension of this compound's in vivo journey.
References
- 1. Steady-state pharmacokinetics of the enantiomers of cithis compound and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic cithis compound to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: cithis compound pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Escithis compound (S-cithis compound) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-cithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enantiomers of Talopram and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram is a potent and selective inhibitor of the norepinephrine transporter (NET), structurally related to the well-known selective serotonin reuptake inhibitor (SSRI), cithis compound[1]. Like cithis compound, this compound possesses a single chiral center, and therefore exists as two non-superimposable mirror images, or enantiomers: (R)-talopram and (S)-talopram. In stereoisomeric drugs, it is common for the majority of the desired pharmacological activity to reside in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects[2]. This guide provides an in-depth technical overview of the distinct biological activities of the this compound enantiomers, focusing on their interactions with monoamine transporters. It includes quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows to support research and development in neuropharmacology.
Core Biological Activity and Enantioselectivity
The primary biological targets for this compound and its enantiomers are the monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT)[1]. Research has revealed a pronounced enantioselectivity in the activity of this compound, with the R- and S-enantiomers displaying significantly different affinities for these transporters.
Quantitative Analysis of Binding Affinities
The binding affinities of the this compound enantiomers for human SERT and NET have been determined through radioligand binding assays, typically involving the displacement of a known radiolabeled ligand from recombinantly expressed transporters[1]. The data clearly demonstrates that the potent inhibitory activity of racemic this compound at the norepinephrine transporter resides almost exclusively in the R-enantiomer.
Conversely, both enantiomers exhibit low affinity for the serotonin transporter. This profile establishes (R)-talopram as a highly selective NET inhibitor. Interestingly, SERT and NET exhibit opposite stereochemical preferences for this compound and its structural analog, cithis compound. While (S)-cithis compound is the potent SERT inhibitor, (R)-talopram is the potent NET inhibitor[1].
| Compound | Target Transporter | Binding Affinity (Kᵢ, nM) | Selectivity (SERT Kᵢ / NET Kᵢ) |
| (R)-Talopram | hNET | 3 [1] | 0.0027 |
| hSERT | 1,052 [1] | ||
| (S)-Talopram | hNET | 1,986 [1] | 1.39 |
| hSERT | 2,752 [1] | ||
| (For Comparison) | |||
| (S)-Cithis compound | hSERT | 4 [1] | 756 |
| hNET | 3,025 [1] | ||
| (R)-Cithis compound | hSERT | 136 [1] | 11.1 |
| hNET | 1,516 [1] |
Table 1: Comparative binding affinities of this compound and Cithis compound enantiomers for the human Norepinephrine Transporter (hNET) and Serotonin Transporter (hSERT). Data derived from radioligand displacement assays.[1]
Mechanism of Action: Norepinephrine Reuptake Inhibition
The high affinity of (R)-talopram for the norepinephrine transporter translates to potent inhibition of norepinephrine reuptake from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is the foundation of its potential therapeutic effects.
Experimental Protocols
The characterization of this compound enantiomers relies on established in vitro assays to determine their affinity for and functional inhibition of monoamine transporters.
Protocol 1: Radioligand Binding Assay for NET and SERT
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the norepinephrine and serotonin transporters.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
Radioligand: For NET, [³H]-Nisoxetine or a similar high-affinity ligand. For SERT, [³H]-Cithis compound or [¹²⁵I]-β-CIT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding (NSB) Inhibitor: A high concentration of a known non-radiolabeled NET inhibitor (e.g., Desipramine) or SERT inhibitor (e.g., Paroxetine).
-
Test Compounds: (R)-talopram and (S)-talopram, prepared in a serial dilution.
-
Scintillation Cocktail and Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).
2. Procedure:
-
Thawing and Dilution: Thaw the cell membrane preparations on ice. Dilute to the desired protein concentration (e.g., 5-20 µg protein per well) in assay buffer.
-
Plate Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand solution, and the diluted membrane preparation.
-
Non-specific Binding (NSB): Add the NSB inhibitor, radioligand solution, and membrane preparation.
-
Test Compound: Add each dilution of the this compound enantiomers, radioligand solution, and membrane preparation.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter[3].
3. Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells[3].
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 2: Neurotransmitter Uptake Assay in Synaptosomes
This protocol measures the functional ability of this compound enantiomers to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
1. Materials and Reagents:
-
Brain Tissue: Freshly dissected rat brain region rich in noradrenergic (e.g., prefrontal cortex) or serotonergic terminals.
-
Homogenization Buffer: Isotonic sucrose solution (e.g., 0.32 M sucrose with 0.5 mM Tris-HCl, pH 7.4)[4][5].
-
Assay Buffer (Krebs-Ringer or similar): e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, saturated with 95% O₂/5% CO₂[4].
-
Radiolabeled Neurotransmitter: [³H]-Norepinephrine or [³H]-Serotonin ([³H]-5-HT).
-
Test Compounds: (R)-talopram and (S)-talopram, prepared in a serial dilution.
-
Uptake Inhibitor for Blank: A high concentration of a known potent inhibitor (e.g., Desipramine for NET) to define non-specific uptake.
2. Synaptosome Preparation:
-
Homogenization: Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer[4].
-
Centrifugation: Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspension: Gently resuspend the P2 pellet in fresh, oxygenated assay buffer[4]. The protein concentration should be determined.
3. Uptake Assay Procedure:
-
Pre-incubation: Aliquot the synaptosomal suspension into tubes. Add the test compounds (or vehicle/blank inhibitor) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]-NE or [³H]-5-HT) to each tube to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.
-
Terminate Uptake: Rapidly terminate the uptake by adding a large volume of ice-cold assay buffer followed immediately by filtration through glass fiber filters using a cell harvester.
-
Washing and Counting: Wash filters and perform scintillation counting as described in the binding assay protocol.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the counts from the blank (non-specific uptake) wells.
-
Determine the IC₅₀ values for the inhibition of neurotransmitter uptake for each this compound enantiomer.
Conclusion
The enantiomers of this compound exhibit a starkly differentiated pharmacological profile. The (R)-enantiomer is a potent and highly selective inhibitor of the norepinephrine transporter, while the (S)-enantiomer is significantly less active at both NET and SERT[1]. This enantioselectivity is opposite to that of its close structural analog, cithis compound, where the (S)-enantiomer drives the primary therapeutic activity at the serotonin transporter[1][6][7].
For researchers and drug development professionals, this distinction is critical. The selective action of (R)-talopram makes it a valuable pharmacological tool for investigating the role of norepinephrine signaling in the central nervous system. Furthermore, its profile as a selective norepinephrine reuptake inhibitor (NRI) highlights its potential for therapeutic applications where enhancement of noradrenergic tone is desired, distinct from the serotonergic or mixed-action profiles of other antidepressants. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for the continued investigation and potential development of this compound enantiomers and related compounds.
References
- 1. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers in Psychiatry: The Case of Escithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Escithis compound and cithis compound: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escithis compound – Chiralpedia [chiralpedia.com]
Methodological & Application
Application Notes and Protocols for Citalopram (Talopram) in In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Citalopram, an antidepressant medication belonging to the selective serotonin reuptake inhibitor (SSRI) class, is widely used in preclinical rodent models to investigate the mechanisms of antidepressant action and to screen novel compounds.[1] Historically, cithis compound was also known by the name this compound. It is a racemic mixture, containing both the (S)- and (R)-enantiomers. The S-enantiomer, known as escithis compound, is responsible for the majority of the therapeutic effects by potently and selectively inhibiting the serotonin transporter (SERT).[2] These application notes provide an overview of commonly used dosages and detailed protocols for the administration of cithis compound and escithis compound in in vivo rodent studies.
Data Presentation: Recommended Dosages
The following tables summarize dosages for cithis compound and escithis compound from various rodent studies. Dosages can vary depending on the specific research question, rodent strain, and experimental design.
Table 1: Acute Administration of Cithis compound and Escithis compound in Rodents
| Compound | Species | Dose Range | Route of Administration | Vehicle | Typical Application | Reference(s) |
| Cithis compound | Mouse | 10 - 30 mg/kg | Intraperitoneal (i.p.) | 0.9% Saline | Anxiety and depression models | [3] |
| Cithis compound | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Fear conditioning studies | [4] |
| Escithis compound | Rat | 5, 10, or 20 mg/kg | Subcutaneous (s.c.) or i.p. | Not Specified | Forced swim test | [1] |
| Escithis compound | Rat | 12.2 mg/kg | Subcutaneous (s.c.) or i.p. | 0.9% Saline | Pharmacokinetic studies | [5] |
| Escithis compound | Mouse | 0 - 10 mg/kg | Intraperitoneal (i.p.) | 0.9% Saline | Marble burying and tail suspension tests | [6] |
Table 2: Chronic Administration of Cithis compound and Escithis compound in Rodents
| Compound | Species | Dose | Route of Administration | Vehicle | Duration | Typical Application | Reference(s) |
| Cithis compound | Rat | 10 mg/kg/day | Osmotic minipump | 0.9% Saline | 14 days | Serotonin synthesis studies | [7] |
| Cithis compound | Rat | 10, 20, or 100 mg/kg/day | Osmotic minipump | Not Specified | 10 days | Pharmacokinetic studies | [8] |
| Cithis compound | Mouse | 0 - 30 mg/kg/day | In drinking water | Water | ~4 weeks | Forced swim test | [9] |
| Escithis compound | Rat | 10 mg/kg/day | Intraperitoneal (i.p.) | Not Specified | 14 - 28 days | Forced swim test | [1] |
| Escithis compound | Rat | 27.5 mg/kg/day | In diet | Chow | 45 days | Behavioral and neurochemical studies | [10] |
| Escithis compound | Rat | 12.2 mg/kg/day | Osmotic minipump | 0.9% Saline | 28 days | Prenatal stress models | [5] |
| Escithis compound | Rat | 5 mg/kg/day | Not Specified | Not Specified | 1 week | Chronic mild stress model | [2] |
Experimental Protocols
Protocol 1: Preparation of Cithis compound/Escithis compound for Injection
This protocol describes the preparation of a stock solution for intraperitoneal or subcutaneous injection. Cithis compound is often used as the hydrobromide salt (Cithis compound HBr), and escithis compound as the oxalate salt.
Materials:
-
Cithis compound hydrobromide or Escithis compound oxalate powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of cithis compound or escithis compound based on the desired final concentration and volume. For a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of sterile 0.9% saline.
-
Weigh the appropriate amount of the compound and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be required for some compounds.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial to ensure sterility.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.
Protocol 2: Administration of Cithis compound/Escithis compound to Rodents
The following are standard procedures for common routes of administration in rodents.
A. Intraperitoneal (i.p.) Injection:
-
Gently restrain the rodent, exposing the abdomen. For rats, the animal can be held with its head tilted slightly down.
-
Using a 23-25 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the solution slowly. The typical injection volume is 5-10 mL/kg.
-
Withdraw the needle and return the animal to its home cage.
B. Subcutaneous (s.c.) Injection:
-
Gently restrain the rodent.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and return the animal to its home cage.
C. Administration via Osmotic Minipump: For chronic, continuous administration, osmotic minipumps are an effective method.
-
Follow the manufacturer's instructions for filling the osmotic minipumps with the prepared sterile drug solution.
-
Anesthetize the rodent following approved institutional protocols.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery from anesthesia.
Protocol 3: Application in the Forced Swim Test (FST)
The FST is a common behavioral assay to assess antidepressant-like activity.[1]
Apparatus:
-
A transparent cylinder (20 cm in diameter, 40 cm in height for rats; smaller for mice).
-
Fill the cylinder with water (23-25°C) to a depth that prevents the rodent from touching the bottom or escaping (e.g., 30 cm for rats).
Procedure:
-
Habituation/Pre-test (Day 1):
-
Individually place each rat in the cylinder of water for a 15-minute session.[1]
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
The water should be changed after each animal.
-
-
Test Session (Day 2):
-
Administer cithis compound/escithis compound or vehicle according to the desired protocol (e.g., 10 mg/kg, i.p., 60 minutes before the test).[1]
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the session for later scoring.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
An antidepressant-like effect is indicated by a significant decrease in immobility time compared to the vehicle-treated group.
-
Mandatory Visualizations
Signaling Pathway of Cithis compound/Escithis compound
The primary mechanism of action for cithis compound and escithis compound is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin (5-HT) in the synaptic cleft.[11] This leads to downstream signaling cascades that are thought to contribute to the therapeutic effects of SSRIs. One important pathway involves the activation of the transcription factor CREB (cAMP response element-binding protein) and the subsequent expression of neurotrophic factors like BDNF (brain-derived neurotrophic factor).[12][13]
Caption: Cithis compound/Escithis compound inhibits SERT, increasing synaptic serotonin and activating downstream pathways like CREB and BDNF.
Experimental Workflow for a Rodent Behavioral Study
The following diagram illustrates a typical workflow for an acute dosing study using a behavioral test like the Forced Swim Test.
Caption: A typical experimental workflow for an acute rodent behavioral study with Cithis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. db.cngb.org [db.cngb.org]
- 3. Differential effects of acute and repeated cithis compound in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenatal exposure to escithis compound and/or stress in rats: a prenatal stress model of maternal depression and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Investigation of Escithis compound’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic cithis compound treatment elevates serotonin synthesis in Flinders Sensitive and Flinders Resistant Lines of rats, with no significant effect on Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic cithis compound to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant response to chronic cithis compound treatment in eight inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Dissolving and Utilizing Talopram (Citalopram) for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram, more commonly known as Cithis compound, is a widely studied selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin.[1][2] This activity makes it a valuable tool for investigating serotonergic signaling pathways and their role in various cellular processes, beyond its clinical use as an antidepressant. These application notes provide a detailed protocol for the proper dissolution and application of Cithis compound hydrobromide in cell culture experiments to ensure reproducible and reliable results.
Data Presentation: Solubility and Stability
Cithis compound is a lipophilic compound, and its hydrobromide salt exhibits varying solubility in common laboratory solvents.[3][4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous DMSO to ensure maximum solubility. The aqueous stability of Cithis compound is limited, and it is recommended to prepare fresh dilutions in culture medium for each experiment.[5]
| Solvent | Molar Mass (C₂₀H₂₁FN₂O·HBr) | Solubility (mg/mL) | Molar Concentration (mM) | Storage of Stock Solution |
| DMSO | 405.3 g/mol | ~30 - 81 mg/mL[5][6] | ~74 - 199.85 mM[6] | Aliquot and store at -20°C for up to 1 month, or -80°C for up to 6 months.[7] |
| Ethanol | 405.3 g/mol | ~1 - 20.27 mg/mL[5][6] | ~2.47 - 50 mM[6] | Short-term storage at -20°C is possible, but DMSO is preferred for long-term stability. |
| PBS (pH 7.2) | 405.3 g/mol | ~2 mg/mL[5][6] | ~4.93 mM | Not recommended for storing stock solutions; prepare fresh daily.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Cithis compound Hydrobromide Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which can be diluted to working concentrations for cell culture experiments.
Materials:
-
Cithis compound hydrobromide powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a biosafety cabinet), accurately weigh 40.53 mg of Cithis compound hydrobromide powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the Cithis compound hydrobromide powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates are visible, gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Sterility: As 100% DMSO is hostile to microbial growth, filter sterilization of the stock solution is generally not required. All handling should be performed under aseptic conditions.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol describes the dilution of the primary stock solution to final working concentrations for treating cultured cells.
Materials:
-
100 mM Cithis compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Cultured cells in multi-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Based on literature review and preliminary experiments, determine the desired final concentration of Cithis compound for your experiment. Concentrations ranging from 50 nM to 100 µM have been used in various studies.[8][9][10] A concentration-response curve is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. Cytotoxicity has been observed at higher concentrations (e.g., >120 µM in HEK-293 cells after 48 hours).[8]
-
Intermediate Dilution (Recommended): To improve accuracy, especially for lower final concentrations, prepare an intermediate stock solution (e.g., 10 mM or 1 mM) by diluting the 100 mM primary stock in sterile DMSO.
-
Final Dilution: Prepare the final working solutions by diluting the primary or intermediate stock directly into pre-warmed complete cell culture medium.
-
CRITICAL: To prevent precipitation of the lipophilic Cithis compound, add the DMSO stock solution to the culture medium and immediately mix vigorously by vortexing or pipetting.
-
-
Vehicle Control: It is essential to include a vehicle control in your experimental setup. The vehicle control should contain the same final concentration of DMSO as the highest concentration of Cithis compound used. The final DMSO concentration in the cell culture medium should ideally be kept at or below 0.1% to minimize solvent-induced cellular effects.
-
Example Dilution for a 50 µM Working Solution:
-
Add 0.5 µL of the 100 mM primary stock solution to 999.5 µL of complete cell culture medium.
-
This results in a 1:2000 dilution, a final Cithis compound concentration of 50 µM, and a final DMSO concentration of 0.05%.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).
-
Add the prepared working solutions of Cithis compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
References
- 1. What is the mechanism of Cithis compound? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. Cithis compound | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Buy Cithis compound hydrobromide | 59729-32-7 | > 95% [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Effect of Cithis compound on Genome-Wide DNA Methylation of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cithis compound exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cithis compound and escithis compound on neuroblastoma cell lines: Cell toxicity and gene modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Talopram (Citalopram) in Human Plasma via High-Performance Liquid Chromatography (HPLC)
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Talopram (Cithis compound) in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The method utilizes Solid-Phase Extraction (SPE) for sample clean-up, followed by reversed-phase HPLC separation with fluorescence detection, which offers high sensitivity and selectivity.[1] Propranolol is employed as the internal standard (IS) to ensure accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
Standards: Cithis compound hydrobromide, Propranolol hydrochloride (Internal Standard).
-
Solvents: HPLC grade acetonitrile and methanol.[1]
-
Reagents: Potassium dihydrogenphosphate, perchloric acid, hydrochloric acid, and ortho-phosphoric acid (analytical grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Plasma: Drug-free human plasma.
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 50 mg, 1 ml).[1]
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
-
Vortex mixer, centrifuge, and SPE vacuum manifold.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Cithis compound and Propranolol (IS) in methanol to obtain stock solutions of 1 mg/mL.[1] Store at 2-8°C.
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.
-
Mobile Phase: Prepare a solution of acetonitrile and 10 mM potassium dihydrogenphosphate buffer (e.g., 2:1 v/v). Adjust the pH of the buffer to 4.0 with ortho-phosphoric acid.[1] Filter and degas the mobile phase before use.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 0.5 mL of plasma in a polypropylene tube, add 10 µL of the 1 µg/mL Propranolol (IS) working solution. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes by passing 0.3 mL of methanol containing 0.5% perchloric acid through the cartridge.[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness at approximately 60°C under a gentle stream of nitrogen. Reconstitute the residue in 250 µL of the mobile phase.[1]
-
Injection: Inject a 50 µL aliquot into the HPLC system for analysis.[1]
HPLC Method and Data
Chromatographic Conditions
The separation is achieved using a C18 column with a gradient or isocratic elution. The conditions provided below are a typical starting point and may require optimization.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ buffer (pH 4.0) (2:1, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Injection Volume | 50 µL[1] |
| Fluorescence Detector | Excitation: 250 nm, Emission: 325 nm[1] |
| Internal Standard | Propranolol[2] |
Method Validation Summary
The method should be validated according to relevant guidelines (e.g., FDA, EMA). The following table summarizes typical performance characteristics.
| Validation Parameter | Result |
| Linearity Range | 1 - 150 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.997[1] |
| Limit of Quantitation (LOQ) | 0.96 ng/mL[3] |
| Intra-day Precision (%RSD) | < 8.6%[2] |
| Inter-day Precision (%RSD) | < 9.6%[2] |
| Accuracy / Recovery | 96.8 ± 5.0%[2] |
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for sample analysis.
Caption: Workflow from plasma sample preparation to HPLC analysis and final quantification.
Expected Results
Under the specified chromatographic conditions, Cithis compound and the internal standard, Propranolol, should be well-resolved from endogenous plasma components. The retention times will be consistent, and the peaks should be symmetrical. The calibration curve, constructed by plotting the peak area ratio of Cithis compound to the internal standard against the concentration, should demonstrate excellent linearity (r² > 0.995) over the specified concentration range.[1][2] The validation data for accuracy and precision are expected to fall within the generally accepted limits of ±15% (±20% at the LOQ).
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Determination of cithis compound in human plasma by high-performance liquid chromatography [journal11.magtechjournal.com]
- 3. Rapid determination of cithis compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talopram Administration in Preclinical Trials
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Talopram is a selective serotonin reuptake inhibitor (SSRI). Due to the limited availability of specific, publicly accessible preclinical data for this compound, the following application notes and protocols have been developed based on extensive research on the closely related and well-characterized SSRIs, cithis compound and its active enantiomer, escithis compound. The principles, dosages, and methodologies described are highly relevant and provide a robust framework for the preclinical evaluation of this compound.
Administration Routes and Dosage Guidelines
The choice of administration route and dosage is critical in preclinical studies to ensure relevant exposure and to model clinical use accurately. Common routes for administering SSRIs like cithis compound and escithis compound in rodent models include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[1][2][3]
Table 1: Summary of Administration Routes and Dosages for Cithis compound/Escithis compound in Preclinical Rodent Models
| Administration Route | Animal Model (Species, Strain) | Dosage Range (mg/kg) | Study Context / Notes | Source(s) |
| Oral (PO) | Rat (Wistar) | 0.3 - 60 | Pharmacokinetic (PK) studies; demonstrates non-linear pharmacokinetics at higher doses. | [1] |
| Mouse | 15 | Chronic dosing (4 weeks) mixed in food pellets for behavioral studies. | [4] | |
| Intraperitoneal (IP) | Rat | 10 | Acute administration for behavioral tests like fear conditioning. | [2] |
| Mouse | 10 - 30 | Acute administration for assessing anxiogenic/anxiolytic effects. | [5] | |
| Mouse (Pregnant) | 20 | Pharmacokinetic studies to assess maternal and fetal disposition. | [6] | |
| Subcutaneous (SC) | Mouse (Pups, CFW) | 0.0056 - 3 (Escithis compound) | Assessment of anxiolytic-like effects in a maternal separation model. Escithis compound was found to be highly potent. | [3] |
| Mouse | 0.1 | Pre-treatment before other drug administration in behavioral assays. | ||
| Intravenous (IV) | Rat (Sprague-Dawley) | 0.3 - 10 | Pharmacokinetic modeling to establish disposition parameters. | |
| Mouse | 2.38 (Escithis compound) | Pharmacokinetic studies comparing brain-to-plasma ratios with intranasal delivery. | [7] | |
| Intranasal (IN) | Mouse | 2.38 (Escithis compound) | Investigational route to explore direct nose-to-brain delivery and overcome the blood-brain barrier. | [7] |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of a drug is essential for designing effective dosing regimens. Cithis compound is metabolized in the liver primarily by cytochrome P450 enzymes into its major metabolites, N-desmethylcithis compound (DCIT) and N-didemethylcithis compound (DDCIT).[8][9]
Table 2: Key Pharmacokinetic Parameters of Cithis compound in Rodents
| Parameter | Value / Description | Animal Model | Source(s) |
| Bioavailability (Oral) | ~80% | General | [10] |
| Half-life (t½) | ~35 hours (plasma) | General | [10] |
| Absorption | Rapidly absorbed after oral administration. | General | [10] |
| Metabolism | Primarily hepatic. | General | [8] |
| Primary Metabolites | N-desmethylcithis compound (DCIT), N-didemethylcithis compound (DDCIT). | Rat | [9] |
| Metabolizing Enzymes | CYP2C19, CYP3A4, CYP2D6. | In-vitro / General | [8][10] |
| Distribution | Highly lipophilic, readily crosses the blood-brain barrier. Brain concentrations are typically higher than in serum. | Rat | [9][11] |
| Excretion | Approximately 12-23% excreted unchanged in urine. | General | [10] |
Experimental Protocols
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral test to screen for antidepressant efficacy.[12][13] The test is based on the principle that an animal will cease escape-oriented behavior (struggling) and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active behaviors (swimming, climbing) and reduce immobility time.[14]
Objective: To assess the antidepressant-like effects of this compound in rodents.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or feet (typically 30 cm for rats).[14][15]
-
A video camera for recording the sessions for later analysis.
Animal Handling and Habituation:
-
Animals (rats or mice) should be handled daily for at least 4 days prior to testing.[16]
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.[16]
Procedure:
-
Pre-test Session (Day 1):
-
Place each animal individually into the swim cylinder for a 15-minute session.[16]
-
This initial exposure serves to induce a baseline level of immobility for the subsequent test.
-
After 15 minutes, remove the animal, gently dry it with a towel, and return it to its home cage. A warming lamp may be used to prevent hypothermia.[15]
-
-
Drug Administration:
-
Administer this compound or vehicle according to the desired route and timing (e.g., 60 minutes before the test session for IP injection). Dosing can be acute (single injection) or chronic (repeated daily injections).
-
-
Test Session (Day 2, 24 hours after pre-test):
-
Place the animal back into the swim cylinder for a 5-minute test session.[16]
-
Record the entire session for behavioral scoring.
-
After 5 minutes, remove, dry, and return the animal to its home cage.
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the video recordings.
-
The 5-minute test session is typically scored for the cumulative time (in seconds) spent in three behaviors:
-
Immobility: Floating motionless or making only small movements necessary to keep the head above water.
-
Swimming: Active movements of the limbs and tail throughout the cylinder.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[14]
Protocol: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a standard preclinical test for assessing anxiety-like behavior in rodents.[17][18] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18] Anxiolytic compounds increase the time spent and entries into the open arms.
Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 40-50 cm).[18][19]
-
Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 30 x 5 x 15 cm).[19]
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
-
The test should be conducted under dim lighting (e.g., red light) to encourage exploration.[20]
-
An overhead camera connected to a video-tracking system (e.g., ANY-maze, EthoVision) is used for recording and automated analysis.[21][20]
Animal Handling and Habituation:
-
Handle mice for 3-5 days prior to the test day.[21]
-
Acclimate the animals to the testing room for at least 30-45 minutes before the trial begins.[21][20]
Procedure:
-
Drug Administration:
-
Test Session:
-
Post-Trial:
-
At the end of the 5-minute session, gently remove the mouse and return it to its home cage.
-
Clean the maze thoroughly with a disinfectant (e.g., 70% ethanol) between trials to remove any olfactory cues.
-
Data Analysis:
-
The tracking software will automatically score several parameters. Key measures of anxiety include:
-
Time spent in the open arms (%): (Time in open arms / Total time) x 100.
-
Number of entries into the open arms (%): (Entries into open arms / Total entries) x 100.
-
-
Locomotor activity is assessed by the total number of arm entries or total distance traveled. This is important to rule out confounding effects of hyperactivity or sedation.[18]
-
An increase in the percentage of time spent and/or entries into the open arms suggests an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.[5]
Visualizations
Signaling Pathway: Mechanism of Action of this compound (SSRI)
Caption: Mechanism of action for an SSRI like this compound.
Workflow: Preclinical Evaluation of this compound
References
- 1. A population PK model for cithis compound and its major metabolite, N-desmethyl cithis compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of acute and repeated cithis compound in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maternal Pharmacokinetics and Fetal Disposition of (±)-Cithis compound during Mouse Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encapsulated Escithis compound and Paroxetine Intranasal Co-Administration: In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: cithis compound pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor cithis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic cithis compound to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psicothema.com [psicothema.com]
- 20. mmpc.org [mmpc.org]
- 21. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols for Studying the Antidepressant-Like Effects of Talopram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antidepressant-like properties of Talopram, a selective norepinephrine reuptake inhibitor (NRI).[1] While structurally related to the selective serotonin reuptake inhibitor (SSRI) cithis compound, this compound's primary mechanism of action is the inhibition of norepinephrine reuptake.[1] The following protocols are designed to assess the behavioral and neurochemical effects of this compound in preclinical rodent models, focusing on established behavioral assays and key molecular signaling pathways implicated in the therapeutic effects of antidepressants.
Introduction to this compound and its Antidepressant Potential
This compound (Lu 3-010) is a selective norepinephrine reuptake inhibitor that was investigated for the treatment of depression in the 1960s and 1970s.[1] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, a neurotransmitter critically involved in mood regulation, attention, and stress responses.[2] While distinct from SSRIs, which primarily target the serotonin system, NRIs represent a significant class of antidepressant medications. The experimental design outlined below aims to elucidate the antidepressant-like efficacy of this compound and explore its impact on downstream signaling cascades that are common convergence points for both noradrenergic and serotonergic systems, such as the cAMP/PKA/CREB pathway and the expression of neurotrophic factors like BDNF.[2][3][4][5]
Experimental Design and Workflow
A typical experimental design to evaluate the antidepressant-like effects of this compound involves a multi-tiered approach, encompassing behavioral, neurochemical, and molecular analyses. The following workflow provides a logical sequence for these experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AC-cAMP-PKA Cascade in Antidepressant Action of Electroacupuncture Treatment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with Talopram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram is a selective serotonin reuptake inhibitor (SSRI) that exhibits high affinity for the serotonin transporter (SERT). The SERT protein is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. By inhibiting this process, this compound increases the extracellular concentration of serotonin, making it a valuable tool for studying the serotonergic system and a potential therapeutic agent for mood disorders. Radioligand binding assays are a fundamental technique used to characterize the interaction of compounds like this compound with their molecular targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human serotonin transporter (hSERT).
Principle of the Assay
This protocol describes a competitive radioligand binding assay using [3H]cithis compound, a radiolabeled SSRI, to label the primary binding site (S1) on hSERT. The assay measures the ability of unlabeled this compound to displace the binding of [3H]cithis compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for hSERT.
Data Presentation
The binding affinities of this compound and its related compound, Cithis compound, for the primary (S1) and allosteric (S2) binding sites on the serotonin transporter are summarized in the table below. This data is derived from studies using membranes from COS7 cells transiently expressing hSERT.[1]
| Compound | S1 Site IC50 (nM) | S2 Site IC50 (µM) |
| This compound | 180 | >10 |
| (S)-Cithis compound | 2.6 | ~5 |
Note: IC50 values for the S1 site were determined by [3H]-(S)-cithis compound binding inhibition assays. IC50 values for the S2 site were determined from [3H]-(S)-cithis compound dissociation experiments.[1]
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293 or COS7 cells.
-
Radioligand: [3H]cithis compound (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Reference Compound: (S)-Cithis compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled SSRI, such as 10 µM fluoxetine or 1 µM (S)-cithis compound.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
-
Protein assay kit (e.g., BCA or Bradford).
Membrane Preparation
-
Culture HEK293-hSERT cells to confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay Protocol
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of the non-specific binding control (e.g., 10 µM fluoxetine).
-
Test Compound (this compound): 25 µL of serial dilutions of this compound (e.g., from 10-11 to 10-5 M).
-
-
Add Radioligand: Add 25 µL of [3H]cithis compound diluted in assay buffer to all wells. The final concentration should be at or near its Kd value (typically 1-2 nM).
-
Add Membranes: Add 200 µL of the hSERT membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value of this compound.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the competitive radioligand binding assay.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Simplified diagram of the serotonin transporter's role in synaptic transmission and its inhibition by this compound.
References
Application Notes and Protocols for the Synthesis of Talopram Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopram and its derivatives are a class of compounds of significant interest in neuropharmacology research due to their potential as selective norepinephrine reuptake inhibitors (NRIs). Structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) cithis compound, this compound features a thieno[3,2-c]dihydroisobenzofuran core, which distinguishes it from the dihydroisobenzofuran core of cithis compound. This structural difference is a key determinant of its distinct pharmacological profile.[1] The synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies, the development of novel pharmacological tools, and the exploration of new therapeutic agents.
These application notes provide detailed protocols for the synthesis of this compound and its derivatives, focusing on key chemical transformations and offering quantitative data to guide researchers in their synthetic efforts. The methodologies described are based on established synthetic routes and aim to provide a practical guide for laboratory-scale synthesis.
Core Synthetic Strategies
The synthesis of the this compound scaffold generally involves two key stages:
-
Construction of the Thieno[3,2-c]dihydroisobenzofuran Core: This is the most critical step and often involves the formation of the fused thiophene and furan ring system. Various cyclization strategies can be employed, starting from appropriately substituted thiophene precursors.
-
Introduction of the Dimethylaminopropyl Side Chain: This is typically achieved through a Grignard reaction or other nucleophilic addition to a suitable electrophilic center on the heterocyclic core.
Subsequent modifications to create a library of derivatives can be performed on the core structure or by utilizing functionalized starting materials.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core via Pummerer-Induced Cyclization
This protocol outlines a method for the construction of a thieno[2,3-c]furan system, a key structural motif related to the this compound core, via a Pummerer-induced cyclization reaction.[2]
Reaction Scheme:
Caption: Pummerer-induced cyclization and subsequent Diels-Alder reaction.
Materials:
-
o-Heteroaroyl-substituted sulfoxide
-
Acetic anhydride
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-heteroaroyl-substituted sulfoxide in a mixture of acetic anhydride and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Add the electron-deficient dienophile to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired heteroaromatic naphthalene derivative.
Quantitative Data:
| Starting Material | Dienophile | Product | Yield (%) |
| o-Thiophenoyl-substituted sulfoxide | N-Phenylmaleimide | N-Phenyl-thienonaphthalene dicarboximide | 75-85 |
| o-Thiophenoyl-substituted sulfoxide | Dimethyl acetylenedicarboxylate | Dimethyl thienonaphthalene-dicarboxylate | 70-80 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of a Cithis compound Analog Core from 5-Bromophthalide (Adaptable for this compound Synthesis)
This protocol details the synthesis of a key intermediate for cithis compound, which can be adapted for the synthesis of this compound analogs by starting with a suitable thieno[3,2-c]phthalide instead of 5-bromophthalide.
Reaction Scheme:
Caption: Synthesis of a key cithis compound intermediate via sequential Grignard reactions.
Materials:
-
5-Bromophthalide (or a thieno[3,2-c]phthalide analog)
-
Magnesium turnings
-
Iodine (crystal)
-
4-Fluorobromobenzene
-
3-(Dimethylamino)propyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
60% Aqueous phosphoric acid
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Preparation of 4-Fluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings and a crystal of iodine under a nitrogen atmosphere. Add a solution of 4-fluorobromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution to maintain a gentle reflux.
-
First Grignard Reaction: Cool the prepared Grignard reagent to 0 °C. Add a solution of 5-bromophthalide in anhydrous THF dropwise, maintaining the temperature below 20 °C.
-
Preparation of 3-(Dimethylamino)propylmagnesium Chloride: In a separate flask, prepare the second Grignard reagent by reacting 3-(dimethylamino)propyl chloride with magnesium turnings in anhydrous THF.
-
Second Grignard Reaction: To the reaction mixture from step 2, add the freshly prepared 3-(dimethylamino)propylmagnesium chloride solution dropwise, keeping the temperature below 20 °C.
-
Work-up and Cyclization: After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature. Quench the reaction by slowly adding it to a stirred solution of 60% aqueous phosphoric acid. Heat the mixture to effect cyclization.
-
Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., toluene). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or by conversion to a salt (e.g., hydrobromide) and recrystallization.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 5-Bromophthalide | 1-(4-Fluorophenyl)-1-(3-(dimethylamino)propyl)-5-bromo-1,3-dihydroisobenzofuran | 60-70 |
Note: This is a general protocol; specific conditions and yields will vary for the synthesis of this compound analogs.
Protocol 3: Synthesis of N-Substituted this compound Derivatives
This protocol describes the synthesis of N-substituted analogs of this compound starting from a demethylated precursor.
Reaction Scheme:
Caption: Synthesis of N-substituted this compound derivatives via reductive amination.
Materials:
-
N-Demethyl this compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (Na(OAc)3BH)
-
Dichloroethane (DCE)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-demethyl this compound in dichloroethane in a round-bottom flask.
-
Add the corresponding aldehyde or ketone to the solution.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-substituted this compound derivative.[3]
Quantitative Data:
| N-Demethyl Precursor | Aldehyde/Ketone | Product | Yield (%) |
| N-Demethyl this compound | Benzaldehyde | N-Benzyl-N-demethyl this compound | 80-90 |
| N-Demethyl this compound | Acetone | N-Isopropyl-N-demethyl this compound | 75-85 |
Note: Yields are representative and depend on the specific reactants.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound derivatives based on the protocols provided and information from the literature.
| Step | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Thieno[2,3-c]furan Synthesis | o-Thiophenoyl-sulfoxide, Acetic anhydride, p-TsOH, N-Phenylmaleimide | Toluene | Room Temp | 2-4 | 75-85 | >95 (post-chromatography) |
| Grignard & Cyclization (Cithis compound Analog) | 5-Bromophthalide, 4-F-PhMgBr, 3-(Me2N)PrMgCl, H3PO4 | THF | 0 to reflux | 4-6 | 60-70 | >90 (crude) |
| N-Alkylation (Reductive Amination) | N-Demethyl this compound, Benzaldehyde, Na(OAc)3BH | Dichloroethane | Room Temp | 2-4 | 80-90 | >95 (post-chromatography) |
Conclusion
The synthesis of this compound and its derivatives offers a rich area for chemical exploration and drug discovery. The protocols outlined in these application notes provide a foundation for researchers to synthesize these valuable compounds. The key to successful synthesis lies in the careful construction of the thieno[3,2-c]dihydroisobenzofuran core and the strategic introduction and modification of the side chain. By leveraging these methods and adapting them to specific target molecules, researchers can generate diverse libraries of this compound derivatives for further pharmacological evaluation.
References
- 1. From the selective serotonin transporter inhibitor cithis compound to the selective norepinephrine transporter inhibitor this compound: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile and Efficient Synthesis of Thieno[2,3-c]furans and Furo[3,4-b]indoles via a Pummerer-Induced Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Cithis compound) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Talopram Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address challenges related to Talopram solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a selective serotonin reuptake inhibitor (SSRI).[1][2] It is a lipophilic, or fat-soluble, compound, which often corresponds to low aqueous solubility.[3][4] For in vitro assays, which are typically conducted in aqueous buffers or cell culture media, poor solubility can lead to compound precipitation. This results in an inaccurate final concentration, leading to unreliable and irreproducible experimental outcomes.[5][6]
Q2: My stock solution of this compound in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
This common issue, known as "precipitation upon dilution," occurs because this compound is significantly more soluble in an organic solvent like DMSO than in the aqueous buffer of your assay.[5] When the high-concentration DMSO stock is diluted into the buffer, the percentage of DMSO drops dramatically. The aqueous environment cannot maintain the this compound in solution, causing it to precipitate out.[5]
Q3: What are the best solvents for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are effective organic solvents for creating high-concentration stock solutions of this compound (or its more commonly used form, Cithis compound).[7] Cithis compound hydrobromide is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 1 mg/mL.[7] For maximum aqueous solubility, an intermediate dilution step into a co-solvent mixture or directly into a serum-containing medium can be beneficial.[8][9]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxic effects.[9] However, this tolerance is cell-line specific. It is crucial to run a vehicle control experiment (media with the same final DMSO concentration but without this compound) to ensure the solvent does not impact your experimental results.[9]
Q5: How can I visually confirm if my compound has precipitated?
Precipitation may appear as a cloudy or hazy solution, or as visible particles or crystals.[5] For cell-based assays, it is highly recommended to inspect the wells of your culture plate under a microscope before and after adding the compound.[5] Precipitates often look like small, crystalline structures that are distinct from cells.
Data Presentation: this compound (Cithis compound/Escithis compound) Solubility
The following table summarizes the solubility of Cithis compound and its S-enantiomer, Escithis compound, in various solvents. This data is essential for preparing appropriate stock and working solutions.
| Compound Form | Solvent | Solubility | Reference |
| Cithis compound (hydrobromide) | DMSO | ~30 mg/mL | [7] |
| Cithis compound (hydrobromide) | Dimethyl Formamide (DMF) | ~30 mg/mL | [7] |
| Cithis compound (hydrobromide) | Ethanol | ~1 mg/mL | [7] |
| Cithis compound (hydrobromide) | PBS (pH 7.2) | ~2 mg/mL | [7] |
| Escithis compound | DMSO | ~33 mg/mL | [8] |
| Escithis compound | Dimethyl Formamide (DMF) | ~25 mg/mL | [8] |
| Escithis compound | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Escithis compound Oxalate | Methanol | Freely Soluble | [10] |
| Escithis compound Oxalate | Water | Sparingly Soluble | [10] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound (Cithis compound hydrobromide) solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume based on the molecular weight of 405.3 g/mol for the HBr salt).
-
Dissolution: To aid dissolution, gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it slightly (e.g., to 37°C), provided the compound is heat-stable.[5]
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparing the Final Working Solution in Aqueous Media
This protocol describes how to dilute the organic stock solution into your final aqueous buffer or cell culture medium while minimizing precipitation.
-
Pre-warm Media: Warm the aqueous assay buffer or cell culture medium to 37°C. Keeping the medium warm can help maintain solubility during dilution.[11]
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. Instead of diluting the DMSO stock directly into the final volume, first dilute it into a smaller volume of pre-warmed media or a co-solvent mixture.
-
Final Dilution: Add the stock solution (or the intermediate dilution) drop-wise to the final volume of pre-warmed aqueous medium while gently vortexing or swirling.[11] This rapid mixing prevents localized high concentrations that can trigger precipitation.[9]
-
Final Check: After preparation, visually inspect the solution for any signs of precipitation. If used in a cell-based assay, check the wells under a microscope.
Troubleshooting Guide
Q: My stock solution in DMSO is hazy or contains visible particles. What should I do?
A: This indicates that the compound is not fully dissolved.[5]
-
Action 1: Try sonicating the solution for 10-15 minutes to break up any aggregates.[5]
-
Action 2: Gently warm the solution to 37°C, as increased temperature can enhance solubility. Ensure your compound is stable at this temperature.[5]
-
Action 3: If particles persist, you may have exceeded the solubility limit. Add more solvent to decrease the concentration until the solution is clear.
Q: My compound precipitates immediately when I add it to my cell culture medium. How can I prevent this?
A: This is a classic sign of poor aqueous solubility and improper dilution technique.[5]
-
Action 1: Optimize Dilution: Do not add the aqueous medium to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of pre-warmed (37°C) medium with vigorous stirring.[11]
-
Action 2: Reduce Final Concentration: Your target concentration may be too high. Test a lower concentration of this compound that may stay in solution.[5]
-
Action 3: Use Serum: If your experiment allows, use serum-containing medium. Proteins in the serum, like albumin, can bind to the compound and help keep it solubilized.[9]
-
Action 4: Use Solubility Enhancers: Consider using a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in your assay buffer.[12] Alternatively, cyclodextrins can be used to encapsulate the compound and increase its solubility.[9]
Q: My assay results are highly variable and not dose-dependent. Could this be a solubility issue?
A: Yes, inconsistent results are a strong indicator of precipitation.[5] If the compound precipitates, especially at higher concentrations, the actual dose delivered in the assay will be inconsistent and lower than intended.
-
Action 1: Determine Kinetic Solubility: Perform a kinetic solubility test in your specific assay buffer to find the maximum concentration that remains soluble under your experimental conditions.[13]
-
Action 2: Microscopic Inspection: Carefully examine the wells of your assay plates under a microscope to check for compound precipitation at each concentration.[5]
-
Action 3: Centrifuge and Measure: Before adding the final solution to your assay, centrifuge it at high speed and measure the compound concentration in the supernatant to confirm the amount that is truly dissolved.[5]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Mechanism of action for this compound as an SSRI.
References
- 1. Cithis compound | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cithis compound and demethylcithis compound in human milk; distribution, excretion and effects in breast fed infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: cithis compound pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Escithis compound | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Talopram (Citalopram/Escitalopram) Stability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of talopram (cithis compound and its S-enantiomer, escithis compound) in aqueous solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of cithis compound in aqueous solutions?
A1: Cithis compound is susceptible to degradation under various conditions. Its stability is significantly influenced by factors such as pH, light exposure, and the presence of oxidizing agents.[1] In neutral aqueous solutions and in the absence of light, it is relatively stable.[2][3] However, it undergoes considerable degradation in acidic, alkaline, and oxidative environments. It shows higher relative stability under thermal and photolytic conditions compared to hydrolysis and oxidation.
Q2: What are the primary factors that affect the stability of cithis compound solutions?
A2: The primary factors affecting cithis compound stability in aqueous solutions are:
-
pH: Cithis compound is prone to hydrolysis in both acidic and basic conditions.[4] Extensive degradation is particularly noted in alkaline (basic) solutions.[3][5]
-
Light (Photodegradation): Exposure to light, especially UV radiation, can lead to the formation of various degradation products.[1][2][6] This degradation can be accelerated by photosensitizing materials present in the water.[2]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, causes significant degradation.[1]
-
Temperature: While relatively stable under moderate thermal stress compared to other conditions, high temperatures can promote degradation.[7][8] Forced degradation studies often use elevated temperatures (e.g., 80-100°C) to accelerate this process.[7]
Q3: What are the major degradation products of cithis compound in aqueous solutions?
A3: Several degradation products have been identified. Under hydrolytic (acidic or basic) conditions, a primary degradation product is cithis compound carboxamide.[1] Photodegradation can lead to products like N-desmethylcithis compound and cithis compound N-oxide.[1][2] Oxidative stress also results in the formation of cithis compound N-oxide.[1][3]
Q4: How should I prepare and store cithis compound aqueous solutions to ensure stability?
A4: To maximize stability, prepare solutions using purified water (e.g., distilled or Milli-Q). For short-term storage, keep solutions at room temperature, protected from light in tightly capped containers. For longer-term storage, refrigeration is recommended. Avoid exposure to extreme pH conditions and direct sunlight or UV light.
Troubleshooting Guides
Q1: My HPLC analysis shows unexpected peaks in my cithis compound solution that was prepared a few days ago. What could be the cause?
A1: The appearance of new peaks in the chromatogram typically indicates the formation of degradation products.[1]
-
Check Storage Conditions: Was the solution exposed to light or stored at a high temperature? Photodegradation and thermal stress can create new compounds.[1]
-
Verify pH: The pH of your solution might be a contributing factor. Cithis compound degrades in both acidic and basic media.[3]
-
Possible Contamination: Ensure there was no contamination with oxidizing agents.
-
Identify the Peaks: The new peaks could correspond to known degradants like cithis compound carboxamide or cithis compound N-oxide.[1] Comparing their retention times with known standards or using mass spectrometry (LC-MS) can help in their identification.[1][9]
Q2: The concentration of my cithis compound stock solution, dissolved in water, appears to be decreasing over time, even when stored in the dark. Why?
A2: A decrease in concentration suggests degradation.
-
Hydrolysis: Even in the dark, hydrolysis can occur, especially if the pH of the water is not neutral. Cithis compound is unstable in alkaline and acidic conditions.[3] Consider using a buffered solution at a neutral pH if stability is a concern for long-term experiments.
-
Adsorption: Cithis compound may adsorb to the surface of certain container materials, although degradation is a more likely cause for significant concentration loss.[2]
-
Initial Purity: Verify the purity of the initial cithis compound sample. The presence of impurities could affect stability.
Q3: I am conducting a forced degradation study and observing very rapid degradation under alkaline conditions. Is this expected?
A3: Yes, this is expected behavior. Cithis compound undergoes extensive and rapid degradation in alkaline environments.[3] Studies have shown almost complete degradation in a short period (e.g., 99% degradation in 0.1 M NaOH at 85°C within 30 minutes).[1] This is typically due to the hydrolysis of the nitrile group.[1]
Data Presentation: Summary of Forced Degradation Studies
The stability of cithis compound hydrobromide has been evaluated under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. The tables below summarize the percentage of degradation observed in different studies.
Table 1: Degradation of Cithis compound HBr under Various Stress Conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs | - | 28.12% | [10] |
| 0.5 N HCl | - | - | Major Degradation | ||
| 2 M HCl | 48 hrs | 85°C | Unstable | [1] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hrs | - | 45.36% | [10] |
| 0.1 N NaOH | - | - | Major Degradation | ||
| 0.2 M NaOH | 48 hrs | 85°C | Extensive Degradation | [1] | |
| Oxidative | 3.0% v/v H₂O₂ | - | - | Major Degradation | |
| 30% H₂O₂ | 48 hrs | Room Temp | Unstable | [1] | |
| - | - | - | 26.75% | ||
| Thermal | Solid State | 31 days | 50°C | Stable | [1] |
| Solid State | 48 hrs | 100°C | 0.15% | ||
| Solution | 24 hrs | 50°C | 98.39% (Assay) | [10] | |
| Photolytic | Solid State | 16 days | 1.2 x 10⁶ lux hrs | Stable | [1] |
| Aqueous Solution | 72 hrs | - | 0.21% |
Note: Degradation percentages and conditions can vary significantly between studies due to differences in experimental setups.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Cithis compound
This protocol outlines a general procedure for conducting forced degradation studies on cithis compound in an aqueous solution.
-
Preparation of Stock Solution: Accurately weigh and dissolve cithis compound hydrobromide in distilled water or an appropriate buffer to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Keep the mixture for a specified duration (e.g., 24 hours) at a controlled temperature.[10]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Keep the mixture for a specified duration at a controlled temperature.[10] After the incubation period, neutralize the solution with an appropriate acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and store at room temperature for a set period (e.g., 24-48 hours).[1]
-
Thermal Degradation: Place the cithis compound solution in a thermostatically controlled oven at a high temperature (e.g., 50-100°C) for a specified time.[10] A parallel sample should be kept at room temperature as a control.
-
Photolytic Degradation: Expose the cithis compound solution to a light source providing a specific illumination (e.g., 1.2 million lux hours) in a photostability chamber.[1] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Sample Analysis: After exposure to the stress condition, dilute the samples with the mobile phase to an appropriate concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying cithis compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common composition is acetonitrile and a phosphate or acetate buffer.[1][10] For example, a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 v/v ratio.[10]
-
Flow Rate: Typically set around 1.0 to 1.5 mL/min.[10]
-
Detection Wavelength: Cithis compound has a maximum absorbance (λmax) at approximately 239 nm, which is used for detection.[10]
-
Injection Volume: 20 µL.[1]
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting standard solutions of cithis compound at various concentrations (e.g., 5-20 µg/mL).[10]
-
Inject the samples from the forced degradation study.
-
Identify and quantify cithis compound and its degradation products by comparing their retention times and peak areas to the standards. The use of a PDA detector can help in assessing peak purity.[1]
-
Visualizations
Caption: A flowchart of the experimental workflow for a forced degradation study.
Caption: Key degradation pathways for cithis compound in aqueous solutions.
References
- 1. scielo.br [scielo.br]
- 2. Degradation of cithis compound by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escithis compound oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation study: Significance and symbolism [wisdomlib.org]
- 9. Isolation and characterization of degradation products of cithis compound and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tijer.org [tijer.org]
Technical Support Center: Talopram Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Talopram (Cithis compound) in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing anxiogenic (anxiety-increasing) effects with acute this compound administration in my anxiety models?
A1: This is a well-documented phenomenon. Acute or single injections of this compound, particularly at higher doses (e.g., 30 mg/kg in mice), can induce anxiety-like behaviors.[1][2] The anxiolytic (anxiety-reducing) effects typically emerge after repeated or sub-chronic administration.[1][2] Studies show that as few as three injections over 24 hours can be sufficient to produce anxiolytic effects in paradigms like the elevated zero maze.[1][2] This initial exacerbation of anxiety may be followed by the therapeutic benefits, a biphasic pattern that is sometimes observed clinically.[1][2]
Q2: My results in the Forced Swim Test (FST) are inconsistent or show no effect with this compound. What could be the issue?
A2: The classic FST can yield false negatives with selective serotonin reuptake inhibitors (SSRIs) like this compound.[3] Several factors can influence the outcome:
-
Test Modification: A modified version of the FST, which involves a deeper water cylinder (30 cm), is often more sensitive to the effects of SSRIs.[3] This modification encourages more swimming behavior, which is specifically increased by SSRIs.[3]
-
Dosing Regimen: Acute administration of this compound may not significantly alter immobility time.[4] Chronic treatment protocols are often necessary to observe a significant antidepressant-like effect in the FST.[4]
-
Behavioral Scoring: It is crucial to differentiate between immobility, swimming, and climbing behaviors, as different classes of antidepressants can have distinct effects on these parameters.[5]
Q3: Can this compound affect locomotor activity and confound my behavioral test results?
A3: The impact of this compound on locomotor activity can be a confounding variable. While some studies report no significant effect on locomotion at therapeutic doses in tests like the elevated zero maze[1][2], others have noted changes. For instance, neonatal exposure to cithis compound has been shown to increase locomotor activity in adult rats.[6] High doses in an open-field test have been associated with decreased activity.[7] It is essential to include a specific control for locomotor activity (e.g., an open field test) to ensure that observed behavioral changes in tests like the elevated plus-maze or forced swim test are not simply due to altered movement.
Q4: I am seeing different behavioral responses to this compound despite using the same protocol. What could be the cause?
A4: The strain of the animal model is a critical factor that can lead to significant variations in response to this compound. For example, a study comparing MRL/MpJ and C57Bl/6J mice found that chronic this compound treatment reduced anxiety-like behavior (in the novelty-induced hypophagia test) and increased hippocampal neurogenesis in MRL/MpJ mice, but had no effect in C57Bl/6J mice.[8] Therefore, the choice of animal strain can profoundly impact the experimental outcome.[8]
Troubleshooting Guides
Issue: Lack of Anxiolytic Effect in the Elevated Plus-Maze (EPM)
| Potential Cause | Troubleshooting Steps |
| Acute Dosing | Switch to a sub-chronic or chronic dosing regimen. Anxiolytic effects of this compound often require repeated administration.[1][2] |
| "One-Trial Tolerance" | If re-testing animals, be aware of the "one-trial tolerance" phenomenon, where prior exposure to the maze reduces the anxiolytic effect of drugs. To mitigate this, consider a long inter-trial interval (e.g., 28 days) and changing the testing room for the re-test.[9] |
| Inappropriate Dose | Review the literature for dose-response studies in your specific animal model and strain. A dose that is too low may be ineffective, while a very high acute dose could be anxiogenic.[1][10] |
| Confounding Locomotor Effects | Run a separate cohort of animals in an open field test to assess this compound's effect on general locomotor activity.[7] This will help determine if changes in EPM behavior are due to anxiety modulation or altered movement. |
Issue: No Antidepressant-Like Effect in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Steps |
| Classic FST Protocol | Use a modified FST protocol with increased water depth (30 cm) to enhance sensitivity to SSRIs.[3] |
| Single Dose Administration | Implement a chronic treatment schedule, as the antidepressant-like effects of this compound in the FST are more robust after repeated dosing.[4] |
| Inadequate Behavioral Scoring | Ensure observers are well-trained and blinded to the treatment groups. Score swimming, climbing, and immobility separately, as this compound is expected to specifically increase swimming behavior.[5][11] |
| Animal Strain | The choice of mouse or rat strain can significantly influence the behavioral response.[8] Ensure the strain you are using is responsive to this compound in this paradigm. |
Experimental Protocols
Elevated Zero Maze (EZM) Protocol for Mice
-
Apparatus: A circular track (e.g., 61 cm elevation) with two open and two closed quadrants of equal size.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. For acute studies, test 30-60 minutes post-injection. For sub-chronic studies, a regimen of three injections over 24 hours (e.g., 23.5, 5, and 1 hour before testing) has been shown to be effective.[1]
-
Testing: Place the mouse in one of the closed quadrants and allow it to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open and closed quadrants, as well as the number of entries into each. An increase in the time spent in the open quadrants is indicative of an anxiolytic effect.
-
Locomotor Control: Total distance traveled or the number of quadrant entries can be used as a measure of general locomotor activity.[1]
Forced Swim Test (FST) Protocol for Mice (Modified)
-
Apparatus: A glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm. A modified version uses a water depth of 30 cm.[3]
-
Pre-test Session (Day 1): Place the mouse in the cylinder for a 15-minute swim session. This is to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, place the mouse back in the cylinder for a 5 or 6-minute session.[2]
-
Drug Administration: Administer this compound or vehicle at appropriate times before the test session (e.g., multiple injections for a chronic study).
-
Data Collection: Videotape the session and score the last 4 minutes for immobility (floating with only minor movements to keep the head above water), swimming, and climbing. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound's action.
Experimental Workflow: Acute vs. Chronic Dosing
Caption: Workflow comparing acute and sub-chronic dosing protocols.
Troubleshooting Logic: Interpreting FST Results
Caption: Troubleshooting logic for the Forced Swim Test (FST).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential effects of acute and repeated cithis compound in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmascigroup.us [pharmascigroup.us]
- 5. Differential behavioral and neurochemical effects of exercise, reboxetine and cithis compound with the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonatal cithis compound exposure produces lasting changes in behavior which are reversed by adult imipramine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic cithis compound to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. openread.academy [openread.academy]
- 11. lasa.co.uk [lasa.co.uk]
Technical Support Center: Optimizing HPLC Parameters for Talopram Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Talopram (R-cithis compound).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the successful HPLC analysis of this compound?
A1: The most critical parameter is the choice of the chiral stationary phase (CSP) or the use of a chiral mobile phase additive. Since this compound is the R-enantiomer of cithis compound, separating it from its S-enantiomer (escithis compound) is essential for accurate quantification. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for this purpose.[1][2][3]
Q2: What are the typical starting conditions for developing a chiral HPLC method for this compound?
A2: A good starting point is to use a normal-phase method with a mobile phase consisting of a mixture of n-hexane, isopropanol (IPA), and a small amount of an amine modifier like diethylamine (DEA).[3] Alternatively, a reversed-phase method using a C18 column with a chiral mobile phase additive, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can be effective.[1][4]
Q3: How does temperature affect the chiral separation of this compound?
A3: Temperature can have a significant impact on chiral recognition and, therefore, on the resolution between enantiomers. It is a critical parameter to optimize. Both increasing and decreasing the temperature can improve separation, so it should be systematically evaluated during method development. Maintaining a consistent column temperature using a column oven is crucial for reproducibility.[5]
Q4: Why am I observing poor reproducibility in my this compound analysis?
A4: Poor reproducibility in chiral HPLC can stem from several factors. Key areas to investigate include inconsistent mobile phase preparation (ensure precise composition and pH), unstable column temperature, and insufficient column equilibration time between injections. Chiral stationary phases may require longer equilibration periods than standard achiral columns.[5]
HPLC Parameters for Chiral Separation of Cithis compound Enantiomers (including this compound)
For easy comparison, the following table summarizes quantitative data from various established methods for the chiral separation of cithis compound enantiomers.
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase with Chiral Additive) |
| Stationary Phase | Chiralcel OC (Cellulose tris(phenylcarbamate)) | Hedera ODS-2 C18 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:isopropanol:diethylamine (85:15:0.2, v/v/v) | Aqueous buffer (5 mM sodium dihydrogen phosphate, 12 mM SBE-β-CD, pH 2.5):methanol:acetonitrile (21:3:1, v/v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | Not specified |
| Column Temperature | 24°C | 25°C |
| Injection Volume | 10 µL | Not specified |
Experimental Protocols
Method 1: Normal-Phase Chiral Separation
This method is adapted from established procedures for the enantioseparation of cithis compound.[3]
1. Materials and Reagents:
- Racemic cithis compound standard (containing both this compound and Escithis compound)
- n-Hexane (HPLC grade)
- Isopropanol (HPLC grade)
- Diethylamine (HPLC grade)
- Methanol (HPLC grade) for sample preparation
2. Chromatographic Conditions:
- Column: Chiralcel OC (250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: n-hexane:isopropanol:diethylamine (85:15:0.2, v/v/v)
- Flow Rate: 0.7 mL/min
- Column Temperature: 24°C
- Detection: UV at 245 nm
- Injection Volume: 10 µL
- Run Time: 30 minutes
3. Sample Preparation:
- Prepare a stock solution of racemic cithis compound in methanol.
- Further dilute the stock solution with the mobile phase to achieve the desired concentration for injection.
4. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Identify and quantify the enantiomers based on their retention times.
Method 2: Reversed-Phase Separation with a Chiral Mobile Phase Additive
This method utilizes a standard C18 column and introduces chirality through the mobile phase.[1][4]
1. Materials and Reagents:
- Racemic cithis compound standard
- Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
- Sodium dihydrogen phosphate
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or sodium hydroxide to adjust pH
2. Chromatographic Conditions:
- Column: Hedera ODS-2 C18 (250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of aqueous buffer, methanol, and acetonitrile (21:3:1, v/v/v). The aqueous buffer consists of 5 mM sodium dihydrogen phosphate and 12 mM SBE-β-CD, with the pH adjusted to 2.5.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV (wavelength to be optimized based on analyte absorbance, typically around 240 nm)
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of racemic cithis compound in a suitable solvent (e.g., methanol).
- Dilute with the mobile phase to the desired working concentration.
4. Procedure:
- Thoroughly equilibrate the C18 column with the chiral mobile phase. This may take longer than with standard mobile phases.
- Inject the sample and monitor the separation of the enantiomers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for cithis compound enantiomers. Consult literature for recommended columns (e.g., polysaccharide-based CSPs).[1]
-
Suboptimal Mobile Phase: The mobile phase composition is crucial. For normal-phase, adjust the ratio of hexane to alcohol modifier (e.g., isopropanol). For reversed-phase with a chiral additive, optimize the concentration of the additive and the pH of the aqueous phase.[5]
-
Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate to see if resolution improves.[5]
-
Temperature Not Optimized: Systematically evaluate the effect of column temperature on the separation.[5]
-
Issue 2: Peak Tailing
-
Possible Causes & Solutions:
-
Secondary Interactions: this compound, being a basic compound, can interact with residual silanols on silica-based columns, causing tailing. The addition of a small amount of a basic modifier like diethylamine to the mobile phase in normal-phase chromatography can mitigate this.
-
Column Contamination: Contaminants on the column can create active sites that lead to peak tailing. Flush the column with a strong solvent.
-
Inappropriate Mobile Phase pH (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.
-
Issue 3: Baseline Noise or Drift
-
Possible Causes & Solutions:
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed to prevent air bubbles.[6] Use high-purity solvents and prepare fresh mobile phases, especially those containing buffers.[6] Inconsistent mixing in gradient elution can also cause drift.
-
Temperature Fluctuations: Unstable laboratory or column temperature can lead to baseline drift.[6] Use a column oven for precise temperature control.
-
Contamination: Contamination in the mobile phase, column, or detector cell can cause a noisy or drifting baseline.[6]
-
Issue 4: Ghost Peaks
-
Possible Causes & Solutions:
-
Contamination: Ghost peaks can arise from contamination in the mobile phase, sample, or carryover from previous injections. Use high-purity solvents, clean injection systems, and incorporate a wash step after injecting highly concentrated samples.
-
Sample Degradation: Ensure that the sample is stable in the chosen solvent and under the analytical conditions.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Inter-relationships of key HPLC parameters and their effects.
References
- 1. Enantioseparation of Cithis compound by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Enantioseparation of Cithis compound by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medikamenterqs.com [medikamenterqs.com]
Troubleshooting low yield in Talopram chemical synthesis
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of Talopram and its immediate precursor, Cithis compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and its precursor, Cithis compound?
A1: this compound is the N-desmethyl metabolite of Cithis compound and is typically synthesized by the N-demethylation of Cithis compound.[1][2] Therefore, troubleshooting low yields in this compound synthesis requires a thorough examination of the Cithis compound synthesis pathway. The two most common industrial routes to Cithis compound start from different phthalide derivatives:
-
The 5-Cyanophthalide Route: This is a direct approach where 5-cyanophthalide undergoes two successive Grignard reactions with 4-fluorophenylmagnesium bromide and N,N-dimethylaminopropylmagnesium chloride to form a key diol intermediate.[3][4][5] This intermediate is then cyclized via dehydration to yield Cithis compound.[3]
-
The 5-Bromophthalide Route: This pathway also involves a double Grignard reaction to form a diol, followed by cyclization.[6][7] The final step involves a cyanation reaction, typically using cuprous cyanide (CuCN), to replace the bromo group with the required cyano group to form Cithis compound.[6][8]
Q2: My overall yield is low. What are the most critical steps to investigate?
A2: Low overall yield can typically be traced back to a few critical stages in the synthesis. The most common problem areas are:
-
The Grignard Reactions: This step is highly sensitive to reaction conditions and is a frequent source of low yield.[9]
-
Purification of Intermediates: The key diol intermediate is an oil, which cannot be purified by standard crystallization, making it difficult to remove impurities that can inhibit subsequent reactions.[8]
-
The Cyanation Step (in the 5-Bromophthalide route): This reaction often does not go to completion, and separating the desired product from unreacted starting material can be challenging.[8]
-
The N-Demethylation Step: The final conversion of Cithis compound to this compound is an additional step where yield can be lost.[10]
Q3: I'm having trouble with the Grignard reactions. What are common causes of failure or low yield?
A3: The Grignard reactions are fundamental to the synthesis and are highly susceptible to failure. Key factors include:
-
Presence of Moisture: Grignard reagents are extremely reactive with water. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.[9] Any moisture will quench the reagent and halt the reaction.
-
Purity of Magnesium: The magnesium turnings should be fresh and clean. An oxide layer on the surface can prevent the reaction from initiating.
-
Reaction Initiation: Sometimes, the reaction is difficult to start. Using an initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane can help.[6][7]
-
Side Reactions: If using the 5-cyanophthalide route, the Grignard reagent can potentially react with the nitrile group, leading to unwanted byproducts.[11]
Q4: The cyclization of the diol intermediate is inefficient. How can I improve it?
A4: The acid-catalyzed ring closure is another critical step. Inefficiency here often results from:
-
Incorrect Acid Concentration: The reaction typically requires a strong acid, such as 60% aqueous phosphoric acid or concentrated sulfuric acid.[8] The concentration must be precise, as too much or too little can lead to side reactions or incomplete conversion.
-
Reaction Temperature and Time: The reaction often requires heating for several hours.[8] Insufficient time or temperature will result in a low yield. Monitor the reaction by TLC to determine the optimal endpoint.
Q5: The final N-demethylation of Cithis compound to this compound has a low yield. What should I check?
A5: The N-demethylation of the tertiary amine in Cithis compound is a common source of yield loss.[12] Potential issues include:
-
Choice of Reagent: Reagents like 1-chloroethyl chloroformate are often used.[2][10] The purity and reactivity of this reagent are crucial.
-
Reaction Conditions: The reaction involves the formation of a carbamate intermediate, followed by cleavage.[10] Both steps have specific temperature and solvent requirements that must be followed. Incomplete reaction or the formation of side products can occur if conditions are not optimal.
-
Over-alkylation in Reverse: While this step is a demethylation, general principles of amine alkylation highlight the reactivity of the nitrogen center, which can be prone to side reactions if not controlled.[13][14]
Troubleshooting Guides & Data
Guide 1: Low Yield in Grignard Reaction Step
This guide provides a logical workflow to diagnose issues with the critical Grignard reaction stages.
Caption: Troubleshooting decision tree for low-yield Grignard reactions.
Synthesis Step Yields & Conditions
The following tables summarize typical yields and reaction conditions for the key steps in the synthesis of Cithis compound, the precursor to this compound.
Table 1: Typical Yields for Key Reaction Steps
| Step | Reaction | Starting Material | Typical Yield | Reference |
| 1 | Cyanophthalide Synthesis | 5-Carboxyphthalide | >70% | [15] |
| 2 | Grignard/Cyclization | 5-Cyanophthalide | >80% (per step) | [16] |
| 3 | Cyanation | 1-(...)-5-bromophthalane | <10% (problematic) | [8] |
| 4 | N-Demethylation | Cithis compound | 87% | [2] |
| Overall | Optimized Process | 5-Cyanophthalide | 81.6% (to Escithis compound) | [16] |
Table 2: Comparison of Common Reagents and Solvents
| Reaction Step | Reagent(s) | Solvent(s) | Typical Temperature |
| Grignard Reagent Prep | Mg, p-fluorobromobenzene | Anhydrous THF | Room Temp (initiation) |
| Grignard Reaction | 5-Cyanophthalide, Grignard Reagents | Anhydrous THF | < 20°C |
| Cyclization | Diol Intermediate, 60% H₃PO₄ | Water / Phosphoric Acid | Reflux / Heat |
| Cyanation | 5-Bromo Intermediate, CuCN | DMF | Reflux |
| N-Demethylation | Cithis compound, 1-chloroethyl chloroformate | Toluene, EDC | Varies |
Key Experimental Protocols
Protocol 1: Double Grignard Reaction with 5-Cyanophthalide
This protocol describes the synthesis of the key diol intermediate starting from 5-cyanophthalide.[4][5]
-
Preparation of Grignard Reagent 1 (4-fluorophenylmagnesium bromide):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of p-fluorobromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction should begin spontaneously. Maintain a gentle reflux.
-
-
Preparation of Grignard Reagent 2 (N,N-dimethylaminopropylmagnesium chloride):
-
In a separate, similarly prepared flask, repeat the process using N,N-dimethylaminopropyl chloride and magnesium turnings in anhydrous THF.
-
-
Sequential Addition:
-
Cool the solution of Grignard Reagent 1 in an ice bath.
-
Slowly add a solution of 5-cyanophthalide in anhydrous THF to the cooled Grignard Reagent 1.
-
After the addition is complete, allow the reaction to stir.
-
To this mixture, slowly add the prepared Grignard Reagent 2.
-
-
Work-up:
-
Once the reaction is complete (monitor by TLC), slowly pour the reaction mixture into a beaker of ice water with saturated aqueous ammonium chloride to quench the reaction.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude diol intermediate as an oil.
-
Protocol 2: N-Demethylation of Cithis compound to this compound
This protocol is based on the use of 1-chloroethyl chloroformate for demethylation.[2][10]
-
Carbamate Formation:
-
Dissolve Cithis compound in an inert solvent such as toluene or 1,2-dichloroethane (EDC).
-
Add a base, such as N,N-diisopropylethylamine (Hünig's base).[10]
-
Cool the mixture and slowly add 1-chloroethyl chloroformate.
-
Allow the reaction to proceed until the formation of the carbamate intermediate is complete (monitor by TLC).
-
-
Carbamate Cleavage:
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in methanol.
-
Heat the solution at reflux to induce cleavage of the carbamate group.
-
-
Work-up and Purification:
-
After cooling, concentrate the solution.
-
Purify the resulting crude this compound using standard techniques such as column chromatography to obtain the final product.
-
Synthesis and Troubleshooting Workflow
The following diagram illustrates the general synthetic pathway from 5-cyanophthalide to this compound and highlights the critical troubleshooting points.
Caption: Synthetic workflow from 5-cyanophthalide to this compound with key checkpoints.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2000023431A1 - Method for the preparation of cithis compound - Google Patents [patents.google.com]
- 4. US7939680B2 - Process for the preparation of Escithis compound - Google Patents [patents.google.com]
- 5. Synthesis of Escithis compound Oxalate [journal11.magtechjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis - Cithis compound [cithis compound-kylen.weebly.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2008142379A2 - Process for the preparation of escithis compound via desmethylcithis compound, optical resolution and methylation of the s-isomer - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amines - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Talopram Degradation in Long-Term Storage
Disclaimer: Specific long-term storage and degradation data for Talopram are limited in publicly available literature. The following guidance is based on extensive research on the structurally similar compounds, Cithis compound and Escithis compound. Researchers should use this information as a starting point for their own stability studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and overcome the degradation of this compound during long-term storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
1. Issue: Unexpected peaks appear in the HPLC chromatogram of my stored this compound sample.
-
Question: I'm analyzing my this compound sample after several months of storage, and I see new, unidentified peaks in the HPLC analysis. What are these, and what should I do?
-
Answer: The appearance of new peaks strongly suggests that your this compound sample has begun to degrade. These new peaks likely correspond to degradation products. Forced degradation studies on the related compound, cithis compound, have shown that it can degrade under various conditions, including exposure to heat, light, acid, base, and oxidative stress.[1][2]
Possible Degradation Products (based on Cithis compound studies):
-
Oxidative Degradants: N-oxides are common degradation products formed under oxidative conditions.[2]
-
Hydrolytic Degradants: Degradation in the presence of water (hydrolysis) can lead to the formation of compounds like cithis compound carboxamide.[2]
-
Photolytic Degradants: Exposure to light can cause a variety of degradation products through pathways like hydroxylation, oxidation, N-demethylation, and nitrile hydrolysis.[3]
Recommended Actions:
-
Characterize the Degradants: If possible, use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[1]
-
Review Storage Conditions: Assess the storage conditions of your sample. Was it exposed to light, elevated temperatures, or humidity?
-
Implement Protective Measures: Store future samples in amber vials to protect from light, at recommended low temperatures, and in a desiccated environment to minimize humidity.
-
2. Issue: My this compound sample shows a significant loss of potency over time.
-
Question: My quantitative analysis shows that the concentration of active this compound in my sample has decreased after long-term storage at room temperature. Why is this happening?
-
Answer: A loss of potency is a direct consequence of degradation. The parent this compound molecule is converting into degradation products, thus reducing the concentration of the active pharmaceutical ingredient (API). Room temperature storage, especially without protection from light and humidity, can accelerate this process.[4] Studies on similar compounds have shown significant degradation when not stored under optimal conditions.[5]
Factors Accelerating Potency Loss:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[4][6]
-
Humidity: Moisture can facilitate hydrolytic degradation.[4]
-
Light: UV and visible light can provide the energy for photolytic degradation reactions.[7][8]
Recommended Actions:
-
Conduct a Forced Degradation Study: To understand the stability limits of your specific formulation, perform a forced degradation study under various stress conditions (e.g., heat, light, humidity, acid/base exposure).[1]
-
Optimize Storage Conditions: Based on your findings, establish optimal storage conditions. For long-term storage of analogous compounds, refrigeration (2-8°C) or freezing, along with protection from light and moisture, is often recommended.[9][10]
-
Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.[2]
-
3. Issue: The physical appearance of my solid this compound has changed (e.g., color change, clumping).
-
Question: My powdered this compound, which was initially a white powder, has developed a yellowish tint and seems to be clumping. Is it still suitable for use?
-
Answer: A change in physical appearance, such as color change or clumping, is a strong indicator of chemical degradation and/or physical instability.[4] Clumping can be a sign of moisture absorption (hygroscopicity), which can accelerate degradation.[9] Color changes often indicate the formation of chromophoric degradation products.
Recommended Actions:
-
Do Not Use: It is highly recommended not to use a sample that has changed in physical appearance, as the purity and potency are compromised. The degradation products may also have unknown toxicological profiles.
-
Investigate the Cause: Review your storage and handling procedures. The change was likely caused by exposure to humidity, light, or heat.
-
Improve Storage: Store solid this compound in a tightly sealed container, preferably with a desiccant, in a dark and cool place. For sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) can also be considered.
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on studies of the structurally similar compound cithis compound, the main degradation pathways for this compound are likely to be:
-
Photodegradation: This is a significant degradation pathway, especially in aqueous solutions. It can involve reactions such as hydroxylation, oxidation of the furan ring, N-demethylation, and cleavage of the molecule.[3][7][8][11] The presence of substances like natural organic matter, nitrate, and bicarbonate in water can accelerate photodegradation.[7]
-
Oxidation: The tertiary amine group in the this compound structure is susceptible to oxidation, leading to the formation of N-oxide derivatives.[2]
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxamide or carboxylic acid derivative.[2][3]
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule, with potential cleavage and release of side chains.[6]
2. What are the recommended long-term storage conditions for this compound?
-
Temperature: For long-term stability, refrigeration (2°C to 8°C) is recommended.[10] For very long-term storage, freezing (-20°C or lower) may be appropriate, but you should verify that this does not cause physical instability (e.g., precipitation from a solution).
-
Light: this compound should be protected from light at all times. Use amber glass vials or store containers in the dark.[12]
-
Humidity: Store in a dry environment. For solid forms, use a desiccator or add a desiccant to the storage container.[4]
-
Atmosphere: For highly sensitive samples, consider storing under an inert gas like nitrogen or argon to prevent oxidation.
3. How can I monitor the stability of my this compound samples over time?
A robust stability testing program is crucial. This typically involves:
-
Using a Stability-Indicating Analytical Method: A validated stability-indicating HPLC method is the gold standard. This method must be able to resolve the parent drug from all potential degradation products.[2][13]
-
Setting Up a Stability Study: Store aliquots of your this compound sample under the intended long-term storage conditions as well as under accelerated conditions (e.g., 40°C / 75% relative humidity).[12]
-
Regular Testing: Test the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[12]
-
Parameters to Monitor:
-
Assay of the active ingredient (potency).
-
Quantification of known and unknown degradation products.
-
Physical appearance (color, clarity of solution, etc.).
-
For solid forms, properties like dissolution (if applicable) and water content.
-
Data Presentation
Table 1: Forced Degradation of Cithis compound (as a proxy for this compound)
| Stress Condition | Degradation Products Observed | Reference |
| Acid Hydrolysis | Cithis compound carboxamide, 3-hydroxycithis compound N-oxide | [2] |
| Base Hydrolysis | Cithis compound carboxamide, 3-hydroxycithis compound N-oxide | [2] |
| Oxidative (H₂O₂) | Cithis compound N-oxide | [2] |
| Photolytic | Cithis compound N-oxide, hydroxylated intermediates, butyrolactone derivatives | [2][3][7] |
| Thermal | Decomposition via release of side chains (e.g., dimethylamine, fluorobenzene for cithis compound) | [6] |
Table 2: Recommended Long-Term Storage Conditions for Pharmaceutical Compounds
| Parameter | Condition | Rationale | Reference |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of chemical degradation. | [10][12] |
| Light | Protect from light (use amber containers) | Prevents photolytic degradation. | [12] |
| Humidity | Store in a dry place (with desiccant if needed) | Prevents hydrolytic degradation and physical changes. | [4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound (based on Cithis compound methods)
This protocol provides a general framework. It should be optimized and validated for your specific formulation.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (starting point, based on[1]):
-
Column: Inertsil ODS 3V (250x4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.3% Diethylamine in water, pH adjusted to 4.7.
-
Mobile Phase B: Methanol/Acetonitrile (55:45 v/v).
-
Gradient Elution: A gradient program should be developed to ensure the elution of both the parent compound and all degradation products. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (or determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).
-
For stability samples, dilute to a final concentration within the linear range of the method.
-
-
Method Validation:
-
The method must be validated according to ICH guidelines, including specificity (in the presence of degradation products from forced degradation studies), linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Isolation and characterization of degradation products of cithis compound and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cithis compound Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method – ScienceOpen [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 5. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation mechanism for cithis compound and e... - BV FAPESP [bv.fapesp.br]
- 7. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Cithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Cithis compound in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escithis compound oxalate | 219861-08-2 [chemicalbook.com]
- 10. sccg.biz [sccg.biz]
- 11. Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Cithis compound in Water [mdpi.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Talopram in Cellular Models
This guide is intended for researchers, scientists, and drug development professionals using Talopram in cellular models. It provides troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a selective norepinephrine reuptake inhibitor (NET inhibitor).[1] It is a precursor to Cithis compound, a widely known selective serotonin reuptake inhibitor (SSRI).[1] Therefore, its primary on-target effect is the inhibition of the norepinephrine transporter.
Q2: My experimental results are not consistent with pure NET inhibition. What could be the cause?
A2: While this compound is primarily a NET inhibitor, inconsistencies in results could arise from its off-target effects. Given its chemical lineage and the nature of monoamine transporters, this compound may also interact with serotonin (SERT) and dopamine (DAT) transporters.[2][3][4] Furthermore, prolonged exposure to related compounds has been shown to alter dopamine receptor expression and noradrenaline receptor activity.[5][6][7]
Q3: How can I differentiate between on-target (NET inhibition) and off-target effects in my cellular model?
A3: To dissect the specific effects of this compound, a multi-pronged approach is recommended:
-
Use of Controls: Employ a highly selective NET inhibitor alongside this compound. If an observed effect is present with this compound but not the control compound, it is likely an off-target effect.
-
Genetic Knockdown/Knockout: Utilize cells with genetically silenced (e.g., via siRNA or CRISPR) NET, SERT, or DAT. The persistence of an effect in NET-knockdown cells would strongly suggest an off-target mechanism.
-
Rescue Experiments: In a target-knockout cell line, re-expressing the target protein should restore the compound's effect if it is indeed on-target.[8]
Q4: At what concentrations are off-target effects more likely to be observed?
A4: Off-target effects are often concentration-dependent.[9][10] It is crucial to perform a dose-response curve for your specific cellular model and assay. Effects observed at concentrations significantly higher than the IC50 for NET inhibition should be suspected as potential off-targets.
Q5: Could this compound be inducing general cellular stress or cytotoxicity?
A5: Yes, at higher concentrations, any compound can induce non-specific cytotoxicity.[8] If you observe unexpected changes in cell viability, morphology, or growth rates, it is essential to perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional experiments.[11]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
| Possible Cause | Suggested Solution |
| Compound Precipitation: High concentrations of this compound may precipitate in the culture medium, leading to non-specific cell death.[8] | Visually inspect the media for precipitates. Determine the solubility limit of this compound in your specific culture medium and work with concentrations well below this limit.[8] |
| Off-Target Cytotoxicity: this compound may be interacting with unintended targets essential for cell survival. | Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range.[11] Compare the concentrations causing cytotoxicity with those required for your desired functional effect. |
| Assay Interference: The compound itself might be interfering with the chemistry of your viability assay (e.g., direct reduction of MTT reagent).[9] | Run a "no-cell" control where this compound is incubated with the assay reagents in your cell culture medium to check for direct chemical reactions.[9] |
Issue 2: Inconsistent or Unexplained Phenotypic Changes
| Possible Cause | Suggested Solution |
| Cross-reactivity with other Monoamine Transporters: this compound may be inhibiting SERT or DAT in addition to NET. | Conduct a monoamine transporter uptake inhibition assay to determine the selectivity profile of this compound in your cellular model.[2][3][4] |
| Modulation of Dopamine Receptors: Chronic exposure to this compound might alter the expression or sensitivity of dopamine receptors.[5][7] | If your experiments involve long-term incubation, assess the expression levels of dopamine D2/D3 receptors using qPCR or Western blotting. |
| Alterations in Gene Expression: The compound could be causing broader, off-target changes in the cellular transcriptome. | For a comprehensive understanding, consider performing RNA sequencing or a targeted gene expression panel on cells treated with this compound versus a vehicle control.[12] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against the three main monoamine transporters. Researchers should generate similar data in their specific cellular systems.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 15 |
| Serotonin Transporter (SERT) | 350 |
| Dopamine Transporter (DAT) | 850 |
| This is example data and should be experimentally determined. |
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from methods used for assessing the potency of drugs targeting monoamine transporters.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NET, SERT, and DAT.
Materials:
-
HEK293 cells stably expressing human NET, SERT, or DAT.
-
Poly-D-lysine coated 96-well plates.
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates (e.g., [³H]norepinephrine, [³H]serotonin, [³H]dopamine).
-
This compound stock solution.
-
Selective inhibitors for each transporter (for controls).
-
Scintillation counter.
Methodology:
-
Cell Seeding: Plate the transporter-expressing HEK293 cells onto poly-D-lysine coated 96-well plates and allow them to adhere overnight.
-
Drug Incubation: Wash the cells once with room temperature KHB. Add 50 µL of KHB containing various concentrations of this compound (or vehicle/control inhibitor) to the wells and incubate for 5-10 minutes at room temperature.[2][3]
-
Substrate Addition: Add 50 µL of KHB containing the appropriate radiolabeled substrate to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells three times with ice-cold KHB.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling and Experimental Workflows
Caption: A decision tree for troubleshooting high cytotoxicity observed in cellular assays.
Caption: Logical relationship between this compound's on-target and potential off-target effects.
Caption: Workflow for determining the monoamine transporter selectivity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 5. Effect of antidepressant drugs administered repeatedly on the dopamine D3 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with cithis compound induces noradrenaline receptor hypoactivity. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cithis compound on dopamine D2 receptor expression in the rat brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of region-specific changes in gene expression upon treatment with cithis compound and desipramine reveals temporal dynamics in response to antidepressant drugs at the transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies with Talopram and Related Compounds
Disclaimer: Talopram is a selective norepinephrine reuptake inhibitor (SNRI) that was researched in the 1960s and 1970s but was never commercially marketed. It is a structural analogue of Cithis compound, a selective serotonin reuptake inhibitor (SSRI). Due to the limited availability of specific data on this compound, this guide will focus on its close analogue, Cithis compound, and its active S-enantiomer, Escithis compound, to provide a comprehensive resource for researchers. The principles and troubleshooting strategies discussed are broadly applicable to preclinical studies involving monoamine reuptake inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter during animal studies with Cithis compound/Escithis compound, providing direct answers and troubleshooting guidance to minimize variability.
Q1: We are observing high variability in the behavioral responses of our animals to Escithis compound. What are the primary sources of this inconsistency?
A1: High variability in rodent behavioral assays is a common challenge and typically stems from three main categories of factors:
-
Genetic Factors: Different strains and even sub-strains of mice and rats can exhibit significant differences in their baseline behaviors and sensitivity to antidepressants.[1] The genetic background of an animal can be a major contributor to behavioral variability.
-
Environmental Factors: Housing conditions (e.g., individual vs. group housing), environmental enrichment, lighting, noise levels, and even unpredictable external events can significantly impact the stress levels and behavior of the animals.[1]
-
Procedural Factors: Minor differences in experimental protocols, handling by different researchers, the time of day testing is conducted, and variations in the experimental apparatus can introduce significant variance.[1] The method of drug administration (e.g., oral gavage vs. injection) can also influence outcomes due to the stress associated with certain procedures.
Q2: Our results in the Forced Swim Test (FST) are inconsistent, and we are not seeing a clear antidepressant-like effect with Cithis compound. What could be the issue?
A2: The Forced Swim Test can yield variable results with SSRIs. Here are some critical factors to consider for improving the reliability of your FST data:
-
Water Depth: A water depth of 30 cm is recommended for rats to encourage swimming behavior, which is more specifically enhanced by SSRIs. Shallower depths may not be sufficient to detect the effects of these compounds.
-
Behavioral Scoring: It is crucial to differentiate between active behaviors like swimming and climbing. Serotonergic drugs like Cithis compound tend to increase swimming, while noradrenergic drugs are more likely to increase climbing.
-
Animal Strain: The choice of rodent strain is critical, as some are more sensitive to the effects of SSRIs than others.
-
Habituation: Ensure that the animals are properly habituated to the experimenter and the testing room to reduce stress-induced variability. Daily handling for at least four days prior to the test is recommended.
-
Pre-test Session: A 15-minute pre-test session on the day before the actual test is crucial for accentuating behavioral differences on the test day.
Q3: We are conducting a Chronic Unpredictable Mild Stress (CUMS) study, and our control group is showing signs of anhedonia. What could be causing this?
A3: If your control group in a CUMS study is exhibiting depressive-like phenotypes, it could be due to several factors:
-
Inadequate Handling: Control animals should be handled daily to mimic the experience of the stressed group (without the stressors). A lack of handling can be a source of stress itself.
-
Environmental Stressors: Uncontrolled environmental variables such as noise, vibrations from nearby construction, or inconsistent light-dark cycles can act as stressors for all animals in the facility.
-
Social Housing: While the CUMS protocol often requires individual housing to prevent social buffering, this isolation can be a stressor for some strains of rodents. Ensure that the duration of isolation is not excessive and is consistent across all animals.
Q4: How does the gut microbiome influence the variability of Escithis compound's effects?
A4: The gut microbiome is emerging as a significant factor in the response to antidepressants. Differences in the composition of gut bacteria can affect the metabolism and overall efficacy of Escithis compound. Studies in mice have shown that responders and non-responders to Escithis compound have different microbial signatures. These differences can influence the drug's metabolism and bioavailability, contributing to variability in experimental outcomes.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for Cithis compound and Escithis compound from various animal studies.
Table 1: Pharmacokinetic Parameters of Escithis compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Elimination Half-life (t½) | ~1 hour | ~3 hours | ~6.7 hours[2][3] |
| Route of Administration | Subcutaneous | Intravenous | Oral/Intravenous[2][3] |
| Bioavailability | Not specified | ~80%[4] | Not specified |
| Brain-to-Plasma Ratio | Not specified | 0.8[5] | Not specified |
Table 2: Dose-Response of Cithis compound in the Rat Forced Swim Test
| Dose (mg/kg) | Effect on Immobility Time | Animal Strain | Notes |
| 0.4, 1, 3 | Antidepressant-like effect in low-immobility rats | Wistar | At 3 mg/kg, an effect was also seen in high-immobility rats. |
| 10 | No significant effect | Wistar | Suggests a potential biphasic dose-response. |
| 10 | Significant reduction in immobility | Not specified | Administered 0.5, 19, and 23 hours after pre-test swim.[6] |
| 15 (Desipramine) | Significant reduction in immobility | Not specified | Used for comparison of a noradrenergic compound.[6] |
Table 3: Behavioral Effects of Escithis compound in Mice
| Behavioral Test | Dose (mg/kg) | Effect | Mouse Strain |
| Marble Burying | ED₅₀: 2.528 | Reduction in burying behavior | hSERT-wt (knock-in)[7] |
| Tail Suspension Test | 0-10 | Dose-dependent decrease in immobility | hSERT-wt (knock-in) |
| Ultrasonic Vocalization | ED₅₀: 0.05 | Reduction in vocalizations | Maternally separated pups[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Forced Swim Test (FST) in Rats
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent Plexiglas cylinder (20 cm in diameter, 40-50 cm in height).
-
Water maintained at 23-25°C.
-
A video camera for recording sessions.
Procedure:
-
Habituation: Handle rats daily for at least 4 days prior to testing. Acclimatize them to the testing room for at least 1 hour before the experiment.
-
Day 1 (Pre-test):
-
Fill the cylinder with water to a depth of 30 cm.
-
Place each rat individually into the cylinder for a 15-minute session.
-
After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Day 2 (Test):
-
Administer Cithis compound/Escithis compound or vehicle at the appropriate time before the test (e.g., 30-60 minutes for acute dosing).
-
Place the rat back into the cylinder for a 5-minute test session.
-
Record the session for later scoring of immobility, swimming, and climbing behaviors.
-
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Mice
Objective: To induce a depressive-like state (anhedonia).
Apparatus:
-
Standard mouse cages.
-
Various stressors (e.g., tilted cage, wet bedding, light/dark cycle reversal, restraint).
-
Two identical bottles for the Sucrose Preference Test.
Procedure:
-
Housing and Habituation: House mice individually and allow them to acclimatize for at least one week.
-
Baseline Sucrose Preference Test (SPT):
-
Habituate the mice to a 1% sucrose solution for 48 hours.
-
Following a 24-hour period of food and water deprivation, present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with tap water, for 1 hour.
-
Calculate sucrose preference: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.
-
-
CUMS Procedure (4-8 weeks):
-
Apply a variable sequence of mild stressors daily. Examples include: 45° cage tilt, 100 ml of water in the cage for wet bedding, overnight illumination, and 2 hours of restraint in a tube.
-
Ensure the stressors are unpredictable. A control group should be handled daily but not exposed to the stressors.
-
-
Drug Administration: Begin administration of Escithis compound or vehicle during the final weeks of the CUMS protocol.
-
Behavioral and Biochemical Assessment: Repeat the SPT weekly to monitor anhedonia. At the end of the study, other behavioral tests (e.g., FST) can be performed.
Protocol 3: Elevated Plus Maze (EPM) in Rodents
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
A video tracking system.
Procedure:
-
Habituation: Acclimatize the animal to the testing room for at least one hour before the test.
-
Drug Administration: Administer the test compound at the appropriate time before placing the animal in the maze.
-
Test:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video tracking system.
-
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Estimation of the optimal dosing regimen of escithis compound in dogs: A dose occupancy study with [11C]DASB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of the optimal dosing regimen of escithis compound in dogs : a dose occupancy study with [11C]DASB [biblio.ugent.be]
- 4. Escithis compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic modelling of blood-brain barrier transport of escithis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Cithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Investigation of Escithis compound’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refining mass spectrometry fragmentation of Talopram for identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based identification and quantification of Talopram.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursor and product ions observed for this compound (Escithis compound) in positive ion electrospray ionization mass spectrometry (ESI-MS)?
When analyzing this compound using ESI-MS in positive ion mode, the protonated molecule [M+H]⁺ is the primary precursor ion. For this compound (C₂₀H₂₁FN₂O), the expected monoisotopic mass of the neutral molecule is 324.1638 g/mol , resulting in a precursor ion with an m/z of approximately 325.1711.[1]
Upon collision-induced dissociation (CID), several characteristic product ions are formed. The most common and abundant product ions are typically used for quantification and confirmation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Q2: What is the major fragmentation pathway for this compound in MS/MS analysis?
The fragmentation of the this compound precursor ion ([M+H]⁺ at m/z 325) primarily involves the loss of neutral molecules from the propylamino side chain. A significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamine group.[2]
Caption: Proposed fragmentation pathway of this compound.
Q3: What are common sample preparation techniques for analyzing this compound in biological matrices like plasma or serum?
Common sample preparation techniques for this compound in biological matrices aim to remove proteins and other interfering substances. The two most frequently employed methods are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[1][3] After centrifugation, the supernatant containing the analyte is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.[4][5] LLE can provide a cleaner extract than PPT, potentially reducing matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | 1. Improper Sample Preparation: Incomplete extraction or protein precipitation. | Review and optimize the sample preparation protocol. Ensure correct solvent-to-sample ratios and vortexing/centrifugation times.[3][4] |
| 2. Suboptimal Ionization: Inefficient protonation of this compound in the ESI source. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Ensure the mobile phase has an appropriate pH (acidic conditions, e.g., using formic acid, are common for positive ion mode).[3] | |
| 3. Instrument Contamination: Carryover from previous samples or contaminated solvents. | Run blank injections between samples to check for carryover.[6] Clean the sample introduction system and use fresh, high-purity solvents. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Chromatographic Issues: Incompatible mobile phase, column degradation, or improper gradient. | Ensure mobile phase compatibility with the analytical column. Check the column's performance and replace if necessary. Optimize the gradient elution profile. |
| 2. Sample Overload: Injecting too much analyte onto the column. | Dilute the sample and re-inject. | |
| Inconsistent or Non-Reproducible Results | 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix suppressing or enhancing the this compound signal. | Mitigation Strategies: - Improve sample cleanup using a more rigorous extraction method (e.g., LLE or solid-phase extraction). - Optimize chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for signal variability.[7] |
| 2. Inconsistent Sample Preparation: Variability in pipetting, extraction times, or solvent volumes. | Adhere strictly to the validated sample preparation protocol. Use calibrated pipettes and ensure consistent timing for each step. | |
| Mass Inaccuracy | 1. Instrument Calibration Drift: The mass spectrometer is not properly calibrated. | Perform a mass calibration according to the manufacturer's recommendations using a suitable calibration standard.[8] |
| 2. High Background Noise: Chemical or electronic noise interfering with mass measurement. | Identify and eliminate the source of the noise. This may involve using higher purity solvents, cleaning the ion source, or addressing electronic issues.[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the quantification of this compound in human plasma.
Caption: Experimental workflow for this compound quantification.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4 at a suitable concentration).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 325.2 → 109.1 (quantifier), 325.2 → 262.1 (qualifier).
-
This compound-d4 (Internal Standard): m/z 329.2 → 113.1.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.
4. Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Quantify the concentration of this compound in the samples using a calibration curve prepared by spiking known concentrations of this compound into blank plasma.
Data Presentation
The following tables summarize typical quantitative data for this compound analysis using LC-MS/MS.
Table 1: Typical MRM Transitions for this compound and a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 325.2 | 109.1 | 262.1 |
| This compound-d4 | 329.2 | 113.1 | - |
Table 2: Example of LC-MS/MS Method Performance Characteristics for this compound in Plasma
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective LC-MS/MS determination of cithis compound enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of plasma escithis compound with liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assays.cancer.gov [assays.cancer.gov]
Technical Support Center: Enhancing Talopram Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Talopram in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo experiments aimed at improving this compound's bioavailability.
| Problem | Potential Cause | Suggested Solution |
| Low or variable oral bioavailability of this compound in control group. | Poor aqueous solubility of this compound: this compound, particularly as escithis compound, is known to be slightly soluble in water, which can limit its dissolution and absorption in the gastrointestinal (GI) tract.[1] | Formulation Improvement: Consider formulating this compound in a vehicle that enhances its solubility. Simple suspensions may not be adequate. Options include using co-solvents or developing advanced formulations like solid dispersions or lipid-based systems.[2] |
| First-Pass Metabolism: this compound undergoes metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[3][4] | Route of Administration: For initial compound screening where oral bioavailability is a known hurdle, consider alternative administration routes like intravenous (IV) injection to establish baseline systemic exposure.[3][5] | |
| P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump in the intestines and at the blood-brain barrier. This pump actively transports the drug back into the intestinal lumen, reducing net absorption.[6][7][8][9] | Inhibition of P-gp: Co-administration with a known P-gp inhibitor can help assess the impact of efflux on bioavailability. Note that some formulation excipients, like Tween 80, can also inhibit P-gp.[10][11] | |
| Enhanced formulation (e.g., SNEDDS, nanoparticles) shows no significant improvement in bioavailability. | Improper Formulation Design: The choice of excipients (oils, surfactants, co-solvents) may not be optimal for this compound. The drug may not be sufficiently solubilized or may precipitate upon dilution in the GI tract.[12][13] | Systematic Excipient Screening: Conduct solubility studies of this compound in various oils, surfactants, and co-solvents to identify the most suitable components for your formulation. Construct pseudo-ternary phase diagrams for self-emulsifying systems to identify optimal component ratios.[1][14] |
| Instability of the Formulation: The formulation may be physically or chemically unstable, leading to drug degradation or changes in particle size over time. | Stability Studies: Perform stability tests on your formulation under relevant storage conditions. For nanoformulations, monitor particle size, polydispersity index (PDI), and drug content over time.[1][14] | |
| Animal Model Variability: Different strains of rats (e.g., Sprague-Dawley vs. Wistar) can exhibit different metabolic rates and drug absorption characteristics.[5] | Consistent Animal Model: Use a consistent and well-characterized animal model throughout your studies. Report the species, strain, sex, and age of the animals used. | |
| High variability in plasma concentrations between individual animals. | Inconsistent Dosing: Inaccurate oral gavage technique can lead to dosing errors or deposition of the compound in the esophagus instead of the stomach. | Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage. For viscous formulations, use an appropriate needle gauge to ensure complete dose administration. |
| Food Effect: The presence or absence of food in the GI tract can significantly alter drug absorption, especially for lipid-based formulations.[13] | Standardize Feeding Protocol: Fast animals overnight (providing free access to water) before dosing to minimize variability caused by food effects. | |
| Difficulty in quantifying this compound in plasma samples. | Inadequate Analytical Method: The sensitivity or specificity of the analytical method (e.g., HPLC) may be insufficient to detect low concentrations of the drug. | Method Optimization: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its major metabolites in the plasma matrix of the specific animal model being used.[15] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound a concern?
A1: While the oral bioavailability of escithis compound (the active S-enantiomer of cithis compound) is reported to be around 80% in humans, several factors can limit its absorption and lead to variability, especially in preclinical animal models.[1][4][11] These factors include its slight aqueous solubility, potential for first-pass metabolism, and its interaction with the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from intestinal cells.[1][3][8] Enhancing bioavailability can lead to more consistent plasma concentrations and potentially improved therapeutic outcomes.
Q2: What are the most promising strategies for enhancing this compound's bioavailability?
A2: Lipid-based drug delivery systems, particularly Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), have shown significant promise.[1][10] These systems can improve this compound's solubility and absorption by presenting the drug in a solubilized state within fine oil droplets, which can enhance permeation across the intestinal membrane and potentially inhibit P-gp efflux.[10][14] Other strategies include particle size reduction through nanoformulations and the use of solid dispersions.[16]
Q3: How do I select the right excipients for a SNEDDS formulation of this compound?
A3: The selection process involves screening for excipients that offer the best solubilizing capacity for this compound.
-
Oils: Screen various oils (e.g., geranium oil, oleic acid, Capryol 90) to find one that dissolves the highest amount of this compound.
-
Surfactants: Test surfactants with a high Hydrophile-Lipophile Balance (HLB), such as Tween 80 or Cremophor EL, for their ability to form stable emulsions.
-
Co-solvents/Co-surfactants: Use co-solvents like Polyethylene Glycol 400 (PEG 400) or Transcutol to improve drug solubility and the self-emulsification process.[1][14] The optimal combination is typically identified by constructing pseudo-ternary phase diagrams to map the efficient self-emulsification region.
Q4: What animal model is appropriate for studying this compound bioavailability?
A4: Rats, particularly strains like Wistar and Sprague-Dawley, are commonly used for pharmacokinetic studies of this compound.[5][17] Mice are also used, often in pharmacodynamic models that can be correlated with bioavailability.[18][19] It is crucial to be consistent with the chosen species and strain, as metabolic differences exist.[5] For instance, a study successfully used albino rats to demonstrate the enhanced bioavailability of an escithis compound-loaded SNEDDS formulation.[1][14]
Q5: Are there alternative routes of administration to bypass oral absorption issues?
A5: Yes, for research purposes, alternative routes can be explored. Intranasal delivery is being investigated as a non-invasive method to bypass the blood-brain barrier and first-pass metabolism, potentially offering direct nose-to-brain drug access.[20][21] Intravenous (IV) administration is often used in pharmacokinetic studies to determine the absolute bioavailability of an oral formulation by comparing the Area Under the Curve (AUC) of oral versus IV routes.[3][5]
Data Presentation: Pharmacokinetic Parameters of Escithis compound
The following table summarizes data from a study in albino rats, comparing a standard Escithis compound (ETP) suspension to an optimized Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation.
Table 1: Pharmacokinetic Parameters of Escithis compound Formulations in Albino Rats (Dose: 10 mg/kg)
| Parameter | ETP Suspension (Reference) | ETP-Loaded SNEDDS (SEP5) | Fold Increase |
| Cmax (ng/mL) | Value not explicitly stated, but lower | Higher than reference | 5.34 |
| AUC₀₋₁₂ (ng·h/mL) | Value not explicitly stated, but lower | Higher than reference | 4.71 |
| Tmax (h) | ~4.0 | ~2.0 | - |
Data synthesized from a study by Ashfaq et al. (2025), which reported statistically significant improvements (p<0.05) and fold-increases in Cmax and AUC for the SNEDDS formulation compared to the reference suspension.[14] The SNEDDS formulation led to a 5.34-fold increase in the maximum plasma concentration (Cmax) and a 4.71-fold increase in the total drug exposure (AUC).[14]
Experimental Protocols
Protocol 1: Preparation of an Escithis compound-Loaded SNEDDS Formulation
This protocol is based on the methodology for developing a stable SNEDDS to enhance the oral bioavailability of Escithis compound (ETP).[1][14]
Materials:
-
Escithis compound (ETP) powder
-
Oil: Geranium oil
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-solvent: Polyethylene Glycol 400 (PEG 400)
-
Sonicator
-
Vortex mixer
-
Glass vials
Procedure:
-
Drug Solubilization: Accurately weigh 10 mg of ETP powder and place it into a clean glass vial.
-
Excipient Addition: Add the selected excipients in the following order based on a pre-determined optimal ratio (e.g., from ternary phase diagram studies): Geranium oil, PEG 400, and Tween 80.
-
Mixing: Tightly cap the vial and vortex the mixture for 5 minutes to ensure thorough mixing of the components.
-
Sonication: Place the vial in a sonicator bath and sonicate until a clear, homogenous solution is formed. This indicates the complete dissolution of ETP in the oil/surfactant/co-solvent mixture.
-
Storage: Store the resulting SNEDDS formulation in a hermetically sealed container at room temperature, protected from light, for future studies.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the oral bioavailability of a novel this compound formulation compared to a control suspension in rats.
Materials:
-
Test formulation (e.g., ETP-SNEDDS)
-
Reference formulation (e.g., ETP suspended in 0.5% CMC)
-
Male albino rats (e.g., Wistar or Sprague-Dawley), weight-matched
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment (e.g., HPLC or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, ensuring free access to water.
-
Group Allocation: Randomly divide the rats into two groups: Group 1 (Reference Formulation) and Group 2 (Test Formulation). A typical group size is n=5 or n=6.
-
Dosing: Weigh each animal and calculate the precise volume of the formulation to administer. Administer the corresponding formulation to each rat via oral gavage at a specified dose (e.g., 10 mg/kg of this compound).
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both groups.
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Workflow for bioavailability enhancement studies.
Caption: Mechanism of SNEDDS for enhancing oral absorption.
References
- 1. pjps.pk [pjps.pk]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Kinetics of cithis compound in test animals; drug exposure in safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A population PK model for cithis compound and its major metabolite, N-desmethyl cithis compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein by newer antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcb1ab P-glycoprotein is involved in the uptake of cithis compound and trimipramine into the brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein differentially affects escithis compound, levomilnacipran, vilazodone and vortioxetine transport at the mouse blood-brain barrier in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Escithis compound - Wikipedia [en.wikipedia.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 14. Enhancing oral bioavailability of escithis compound by self-nanoemulsifying drug delivery systems (SNEDDS): An in-vivo, in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and excretion of cithis compound in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Stereoselective single-dose kinetics of cithis compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Escithis compound, the S-(+)-enantiomer of cithis compound, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Characterization of Cithis compound-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Talopram and Reboxetine: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological profiles of two norepinephrine reuptake inhibitors (NRIs), talopram and reboxetine. While both compounds share a primary mechanism of action by targeting the norepinephrine transporter (NET), this document aims to collate available preclinical and clinical data to facilitate a comparative understanding for research and drug development purposes.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Both this compound and reboxetine are classified as selective norepinephrine reuptake inhibitors (NRIs). Their therapeutic effect is believed to stem from their ability to block the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This enhanced signaling is associated with improvements in mood and cognitive function.[1] The fundamental signaling pathway is illustrated below.
Comparative Pharmacological Profile
The selectivity and affinity of a compound for its primary target, as well as its off-target activities, are crucial determinants of its efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and reboxetine for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| This compound | Potent Inhibitor[1] | Data Not Available | Data Not Available |
| Reboxetine | 13.4[2] | 273.5[2] | >10,000[2] |
Preclinical Efficacy
Preclinical models of depression, such as the forced swim test (FST), are instrumental in the early evaluation of potential antidepressant compounds. In the FST, a reduction in the duration of immobility is indicative of antidepressant-like activity.
Table 2: Preclinical Efficacy in the Forced Swim Test (FST)
| Compound | Animal Model | Dosage | Outcome |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Reboxetine | Rat | 10 and 30 mg/kg | Significant decrease in immobility[3] |
Note: Publicly available data on the preclinical efficacy of this compound in established models of depression like the FST is lacking.
Clinical Efficacy
The clinical efficacy of antidepressants is typically assessed in randomized controlled trials using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D). A significant reduction in the HAM-D score from baseline and the percentage of patients achieving a response (typically a ≥50% reduction in HAM-D score) are key endpoints.
Table 3: Clinical Efficacy in Major Depressive Disorder
| Compound | Study Population | Primary Outcome Measure | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Reboxetine | Adults with severe major depression (HAM-D ≥ 25) | Change in HAM-D score from baseline | Significantly greater reduction in HAM-D scores compared to placebo.[2] |
| Adults with major depression | Response Rate (≥50% reduction in HAM-D) | Responder rate of 63% with reboxetine vs. 36% with placebo.[2] |
Note: There is a notable absence of publicly available clinical trial data for this compound in the treatment of major depressive disorder.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters (NET, SERT, DAT).
Methodology:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells transfected with the human NET, SERT, or DAT gene) are prepared through homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or reboxetine).
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Methodology:
-
Apparatus: A cylindrical tank (e.g., 25 cm diameter, 60 cm height) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test (Day 1): Rodents (mice or rats) are individually placed in the water tank for a 15-minute habituation session.
-
Test (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., reboxetine) or a vehicle control. Following a predetermined pretreatment time, they are placed back into the swim tank for a 5- or 6-minute test session.
-
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the final 4 minutes of the test session.
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
Based on the available data, reboxetine is a selective norepinephrine reuptake inhibitor with demonstrated preclinical and clinical efficacy in the context of depression.[2][3] It exhibits a strong affinity for the norepinephrine transporter and significantly lower affinity for the serotonin and dopamine transporters.[2]
This compound is also characterized as a potent and selective NRI.[1] However, a significant limitation in conducting a direct and comprehensive comparison is the lack of publicly accessible quantitative data regarding its binding profile, preclinical efficacy in animal models of depression, and clinical trial outcomes. This data gap prevents a thorough evaluation of this compound's efficacy relative to reboxetine and other NRIs. For drug development professionals, this highlights the critical importance of robust and accessible data for comparative analysis and decision-making in advancing new therapeutic agents.
References
Cross-Validation of Talopram's Antidepressant Effects in Diverse Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of Talopram (Cithis compound and its active S-enantiomer, Escithis compound) across various validated animal models. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future preclinical studies.
This guide synthesizes findings from multiple studies to offer a cross-validated perspective on this compound's efficacy in established behavioral paradigms of depression and anxiety. By presenting quantitative data in a structured format and detailing the methodologies employed, this document aims to facilitate a deeper understanding of this compound's preclinical profile and its comparison with other commonly used antidepressants.
Comparative Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative effects of Cithis compound and Escithis compound in key animal models of depression. These models are designed to assess different aspects of depressive-like behavior, including behavioral despair, anhedonia, and anxiety.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used model to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors (i.e., become immobile) when placed in an inescapable, stressful situation. Antidepressants are expected to reduce this immobility time.
| Drug | Animal Model | Dose (mg/kg) | Change in Immobility Time | Reference |
| Cithis compound | Swiss Mice | 4-16 | Decreased | [1] |
| Paroxetine | Swiss Mice | 8-16 | Decreased | [1] |
| Escithis compound | ICR Female Mice | Not Specified | Decreased | [2] |
| Fluoxetine | Male Sprague-Dawley Rats | 0.5-2.0 | Decreased | [3] |
Table 2: Chronic Mild Stress (CMS) - Sucrose Preference
The Chronic Mild Stress model induces a state of anhedonia, a core symptom of depression, by exposing animals to a series of unpredictable, mild stressors. Anhedonia is measured by a decrease in the consumption of a palatable sucrose solution. Antidepressants are expected to reverse this deficit.
| Drug | Animal Model | Dose (mg/kg/day) | Effect on Sucrose Intake | Reference |
| Escithis compound | Chronic Mild Stressed Rats | 3.9 | Significant increase in week 1 | [4] |
| Cithis compound | Chronic Mild Stressed Rats | 8 | Increase from week 2 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
Forced Swim Test (FST) Protocol (for Mice)
The Forced Swim Test is a common behavioral assay for assessing antidepressant-like activity.
-
Apparatus: A transparent Plexiglas cylinder (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[5]
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[5]
-
The behavior of the mouse is recorded by a video camera.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
The total duration of immobility during the last 4 minutes of the 6-minute test is typically measured.[5]
-
-
Drug Administration: Antidepressants or vehicle are typically administered intraperitoneally (i.p.) at specific time points before the test (e.g., 30, 60 minutes).
Tail Suspension Test (TST) Protocol (for Mice)
The Tail Suspension Test is another widely used model for screening potential antidepressant drugs.
-
Apparatus: Mice are suspended by their tails from a lever or a horizontal bar, at a height where they cannot escape or hold onto nearby surfaces.[6]
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, and the other end is fixed to the suspension bar.
-
The total duration of the test is typically 6 minutes.[6]
-
Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
The total time of immobility during the 6-minute session is recorded.[6]
-
-
Drug Administration: Similar to the FST, drugs are administered prior to the test at defined intervals.
Chronic Mild Stress (CMS) Protocol (for Rats)
The Chronic Mild Stress protocol is a validated model for inducing anhedonia and other depressive-like behaviors in rodents.
-
Procedure:
-
Rats are subjected to a variety of mild, unpredictable stressors over a period of several weeks (typically 4-8 weeks).
-
The weekly schedule of stressors includes:
-
Day 1: Cage tilting (45°)
-
Day 2: Soiled cage (damp bedding)
-
Day 3: Paired housing with an unfamiliar partner
-
Day 4: Strobe flashing
-
Day 5: Intermittent illumination (lights on/off every 2 hours)
-
Day 6 & 7: Food or water deprivation followed by a sucrose preference test.
-
-
-
Sucrose Preference Test:
-
Following a period of food and water deprivation, rats are presented with two pre-weighed bottles: one containing a 1% sucrose solution and the other containing tap water.
-
Consumption of each liquid is measured over a specific period (e.g., 1 hour).
-
Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100.
-
-
Drug Administration: Antidepressants are typically administered daily throughout the stress period or during the last few weeks of the protocol.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound (Cithis compound/Escithis compound)
The primary mechanism of action for this compound is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This initiates a cascade of downstream signaling events implicated in its antidepressant effects.
References
- 1. ichgcp.net [ichgcp.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism of action of the selective serotonin reuptake inhibitors cithis compound and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Comparative analysis of Talopram and talsupram in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical profiles of two structurally related monoamine reuptake inhibitors, Talopram and Talsupram. While both compounds have been investigated for their potential as antidepressants, they exhibit distinct pharmacological properties. This document synthesizes available preclinical data to facilitate a comprehensive understanding of their respective mechanisms of action, pharmacokinetics, and efficacy in established animal models of depression.
Executive Summary
This compound and Talsupram are potent inhibitors of monoamine transporters, key targets in the pharmacological treatment of depression. Preclinical data reveal that this compound and its enantiomers primarily exhibit high affinity for the serotonin (SERT) and norepinephrine (NET) transporters. In contrast, Talsupram demonstrates marked selectivity as a norepinephrine reuptake inhibitor, with significantly lower affinity for both the serotonin and dopamine transporters. This fundamental difference in their pharmacodynamic profiles likely underlies their distinct preclinical effects. While comprehensive, directly comparative preclinical efficacy and pharmacokinetic data are limited, this guide consolidates the available information to provide a clear comparison.
Pharmacodynamics: Transporter Inhibition Profile
The primary mechanism of action for both this compound and Talsupram is the inhibition of monoamine reuptake transporters. The in vitro binding affinities and inhibitory concentrations (Kᵢ and IC₅₀ values) are crucial for understanding their potency and selectivity.
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (vs. NET) |
| This compound (racemic) | SERT | 719 | - | ~0.01x |
| NET | 9 | - | 1x | |
| (S)-Cithis compound * | SERT | 4 | - | ~0.001x |
| NET | 3025 | - | 1x | |
| (R)-Talopram | SERT | 2752 | - | ~917x |
| NET | 3 | - | 1x | |
| Talsupram | SERT | - | 850 | ~0.0009x |
| NET | - | 0.79 | 1x | |
| DAT | - | 9300 | ~0.00008x |
Note: (S)-Cithis compound is the S-enantiomer of Cithis compound, a structurally related compound to this compound. Data for this compound's enantiomers show a stereochemical preference, with (R)-Talopram being a potent NET inhibitor and (S)-Cithis compound being a potent SERT inhibitor[1].
As the data indicates, Talsupram is a highly potent and selective norepinephrine reuptake inhibitor, with an IC₅₀ value of 0.79 nM for NET, and is substantially less potent at SERT and DAT[2]. In contrast, racemic this compound shows high affinity for NET (Kᵢ = 9 nM) and moderate affinity for SERT (Kᵢ = 719 nM)[1]. The enantiomers of the structurally similar cithis compound/talopram analogs demonstrate a clear stereochemical divergence in activity, with the S-enantiomer favoring SERT inhibition and the R-enantiomer favoring NET inhibition[1].
Signaling Pathway of Monoamine Reuptake Inhibition
The inhibition of monoamine transporters by this compound and Talsupram leads to an increase in the extracellular concentrations of norepinephrine and/or serotonin in the synaptic cleft. This enhanced neurotransmitter availability subsequently leads to increased activation of postsynaptic receptors, initiating downstream signaling cascades believed to be responsible for their antidepressant effects.
Caption: Monoamine Reuptake Inhibition by this compound and Talsupram.
Preclinical Efficacy in Animal Models
The antidepressant potential of novel compounds is often evaluated in preclinical models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal, when placed in an inescapable and stressful situation, will eventually cease escape-oriented behaviors and become immobile. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for a direct comparison of this compound and Talsupram are limited. However, general pharmacokinetic properties of monoamine reuptake inhibitors in rodents have been characterized. These studies typically involve determining the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.
For cithis compound, a related compound to this compound, pharmacokinetic studies in rats have been conducted. Following administration, cithis compound is metabolized to demethylcithis compound (DCIT) and didemethylcithis compound (DDCIT). The concentration of cithis compound in the brain is found to be significantly higher than in serum, indicating good blood-brain barrier penetration.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Cithis compound (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).
-
Test compounds (this compound, Talsupram) at various concentrations.
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), and GBR 12909 (for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from this curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for In Vitro Monoamine Transporter Binding Assay.
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of test compounds by measuring their effect on the duration of immobility in rats forced to swim in a confined space.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm.
Procedure:
-
Pre-test Session (Day 1): Individually place each rat into the cylinder for a 15-minute swim session. This initial exposure is to induce a state of behavioral despair. After the session, remove the rat, dry it, and return it to its home cage.
-
Drug Administration: On Day 2, administer the test compound (this compound or Talsupram) or vehicle to the rats at a predetermined time before the test session (e.g., 30-60 minutes for acute administration).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire session and subsequently score the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Experimental Workflow for the Forced Swim Test in Rats.
Tail Suspension Test (TST) in Mice
Objective: To evaluate the antidepressant-like activity of test compounds by measuring their effect on the duration of immobility in mice suspended by their tails.
Apparatus:
-
A suspension box or an elevated rod from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension apparatus.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Suspension: Securely attach the tip of the mouse's tail to the suspension bar or rod using adhesive tape, ensuring that the mouse is hanging freely and cannot touch any surfaces.
-
Test Session: Record the behavior of the mouse for a 6-minute period.
-
Behavioral Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant reduction in immobility is considered an antidepressant-like effect.
References
- 1. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Strain-dependent antidepressant-like effects of cithis compound in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-dependent antidepressant-like effects of cithis compound in the mouse tail suspension test - ProQuest [proquest.com]
- 5. [PDF] Tail suspension test to evaluate the antidepressant activity of experimental drugs | Semantic Scholar [semanticscholar.org]
- 6. Pharmacogenomic evaluation of the antidepressant cithis compound in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Talopram for the Norepinephrine Transporter
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of talopram for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). Experimental data for this compound and other selective norepinephrine reuptake inhibitors (NRIs) are presented to offer a comprehensive validation of this compound's selectivity profile.
Comparative Binding Affinities
The selectivity of a compound for its target transporter is a critical determinant of its pharmacological profile and therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of this compound and comparator selective NRIs for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. Lower values indicate higher binding affinity.
| Compound | hNET (Ki/IC50, nM) | hSERT (Ki/IC50, nM) | hDAT (Ki/IC50, nM) | NET/SERT Selectivity Ratio | NET/DAT Selectivity Ratio |
| R-Talopram | 3 | 2,752 | >10,000 (inferred) | ~917 | >3333 |
| This compound (racemic) | 9 | 719 | Not Reported | ~80 | Not Reported |
| Atomoxetine | 5 | Not Reported | Not Reported | Not Reported | Not Reported |
| Reboxetine | 8.5 (IC50) | 6,900 (IC50) | 89,000 (IC50) | ~812 | ~10,471 |
Data for R-Talopram and racemic this compound are presented as Ki values, while data for Reboxetine are presented as IC50 values.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Below is a detailed, representative protocol for such an assay.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity of a test compound (e.g., this compound) to hNET, hSERT, and hDAT expressed in a stable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing hNET, hSERT, or hDAT
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands:
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Cithis compound
-
For hDAT: [³H]-WIN 35,428
-
-
Non-labeled inhibitors for non-specific binding determination:
-
For hNET: Desipramine
-
For hSERT: Paroxetine
-
For hDAT: GBR 12909
-
-
Test compound (this compound)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the respective transporter to ~80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) and the reference compounds.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer
-
Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled inhibitor
-
Test Compound: Membrane preparation + Radioligand + Dilutions of test compound
-
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: this compound's binding affinity profile for monoamine transporters.
A Head-to-Head In Vivo Comparison of Talopram and Desipramine: A Guide for Researchers
An objective analysis of two distinct norepinephrine reuptake inhibitors, this guide provides a comprehensive comparison of the in vivo pharmacological profiles of talopram and desipramine. Drawing upon available preclinical data, we delve into their neurochemical and behavioral effects, offering researchers, scientists, and drug development professionals a clear, data-driven overview to inform future studies.
This guide synthesizes findings from various in vivo experiments, presenting quantitative data in accessible tables and detailing the methodologies of key experimental protocols. Visual diagrams generated using Graphviz illustrate the primary mechanism of action and a typical experimental workflow for assessing antidepressant-like activity.
At a Glance: this compound vs. Desipramine
| Feature | This compound | Desipramine |
| Primary Mechanism | Selective Norepinephrine Reuptake Inhibitor | Primarily a Norepinephrine Reuptake Inhibitor |
| Active Metabolites | Information not readily available in reviewed literature. | Desmethyldesipramine, with significant affinity for the serotonin transporter. |
| Reported In Vivo Effects | Potent inhibitor of norepinephrine reuptake. | Robustly increases extracellular norepinephrine levels; demonstrates dose-dependent effects on locomotor activity and in models of depression. |
Mechanism of Action: A Focus on Norepinephrine Reuptake Inhibition
Both this compound and desipramine exert their primary pharmacological effect by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission is believed to be a key factor in the therapeutic effects of these compounds.
Desipramine, a tricyclic antidepressant, is a well-established NET inhibitor.[1] Interestingly, its major metabolite in rats, desmethyldesipramine, exhibits a higher affinity for the serotonin transporter than the norepinephrine transporter, which may contribute to a broader spectrum of neurochemical effects in vivo.
This compound, structurally related to the selective serotonin reuptake inhibitor (SSRI) cithis compound, is characterized as a selective norepinephrine reuptake inhibitor. While direct head-to-head in vivo comparative studies with desipramine are limited, its pharmacological profile suggests a more focused action on the noradrenergic system.
Neurochemical Effects: Impact on Extracellular Norepinephrine
In vivo microdialysis studies provide direct evidence of a compound's ability to alter neurotransmitter levels in specific brain regions.
Desipramine: Acute administration of desipramine has been shown to produce a robust and dose-dependent increase in extracellular norepinephrine concentrations in the frontal cortex of rats.[1] For example, subcutaneous doses of 3-30 mg/kg resulted in increases of up to 498% in cortical norepinephrine levels.[1] Chronic treatment with desipramine has also been demonstrated to elevate the tonic baseline of norepinephrine in the medial prefrontal cortex.
| Desipramine: In Vivo Microdialysis Data | |
| Brain Region | Frontal Cortex |
| Species | Rat |
| Dose (s.c.) | 3-30 mg/kg |
| Maximum NE Increase | 498% |
| Reference | Beyer et al. (2002) |
This compound: While specific quantitative in vivo microdialysis data for this compound's effect on norepinephrine levels is not as readily available in the reviewed literature, its classification as a potent and selective NET inhibitor strongly suggests that it would also lead to a significant increase in extracellular norepinephrine. Further in vivo microdialysis studies are warranted to quantify this effect and allow for a direct comparison with desipramine.
Behavioral Pharmacology: Insights from Animal Models
Animal models of depression and locomotor activity are crucial for characterizing the in vivo effects of potential antidepressants.
Forced Swim Test
The forced swim test is a widely used model to assess antidepressant-like activity, where a reduction in immobility time is indicative of an antidepressant effect.
Desipramine: Desipramine has been shown to dose-dependently decrease immobility time in the forced swim test in rodents. For instance, a dose of 15 mg/kg significantly increased struggling behavior and reduced immobility in rats.[2] Another study in mice demonstrated that desipramine increased the latency to immobility at a dose of 32 mg/kg.[3][4]
| Desipramine: Forced Swim Test Data | |
| Species | Rat |
| Dose (i.p.) | 15 mg/kg |
| Effect | Increased struggling, decreased immobility |
| Reference | Danysz et al. (1987) |
| Species | Mouse |
| Dose (i.p.) | 32 mg/kg |
| Effect | Increased latency to immobility |
| Reference | Valdizan et al. (2009) |
This compound: Specific dose-response data for this compound in the forced swim test is not extensively reported in the available literature. Given its mechanism as a NET inhibitor, it would be expected to produce a similar reduction in immobility as desipramine.
Locomotor Activity
Spontaneous locomotor activity is often measured to assess the stimulant or sedative properties of a compound.
Desipramine: The effects of desipramine on locomotor activity can be complex and dependent on the experimental context. In some studies, chronic desipramine treatment did not significantly alter locomotor activity in control rats but did modulate the locomotor response to other pharmacological challenges.
This compound: Data on the effects of this compound on spontaneous locomotor activity in vivo is limited in the reviewed literature.
Experimental Protocols
In Vivo Microdialysis for Norepinephrine Measurement
This protocol outlines the general procedure for measuring extracellular norepinephrine levels in the brain of a freely moving rat.
1. Surgical Preparation:
-
Anesthetize the animal according to institutional guidelines.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex).
-
Secure the cannula with dental cement and allow for a post-operative recovery period of at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
3. Drug Administration:
-
Administer this compound, desipramine, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue collecting dialysate samples for several hours post-administration.
4. Sample Analysis:
-
Analyze the dialysate samples for norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify norepinephrine levels by comparing sample peaks to a standard curve.
-
Express the results as a percentage change from the baseline levels.
Forced Swim Test Protocol (Rat)
This protocol describes a common procedure for the forced swim test in rats.
1. Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm.
2. Pre-test Session (Day 1):
-
Place each rat individually into the cylinder for a 15-minute session.
-
After the session, remove the rat, dry it with a towel, and return it to its home cage.
3. Test Session (Day 2):
-
Administer this compound, desipramine, or vehicle at the desired dose and time before the test session.
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session for later behavioral scoring.
4. Behavioral Scoring:
-
A trained observer, blind to the treatment groups, scores the duration of immobility, swimming, and climbing behaviors.
-
Immobility is defined as the lack of active movements other than those necessary to keep the head above water.
-
Analyze the data to compare the effects of the different treatments on these behaviors.
Conclusion
Both this compound and desipramine are effective norepinephrine reuptake inhibitors with demonstrated in vivo activity. Desipramine has a well-documented profile, robustly increasing extracellular norepinephrine and showing dose-dependent effects in behavioral models. The presence of an active metabolite with affinity for the serotonin transporter adds a layer of complexity to its in vivo pharmacology.
This compound, as a selective NET inhibitor, is expected to share many of the in vivo effects of desipramine related to noradrenergic enhancement. However, a more comprehensive understanding of its quantitative effects on norepinephrine levels and its behavioral profile in various animal models requires further direct investigation. Head-to-head comparative studies are essential to delineate the subtle but potentially significant differences in the in vivo pharmacology of these two compounds, which could have implications for their therapeutic potential and side-effect profiles. This guide provides a foundation for such future research endeavors.
References
- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced swimming test in rats: effect of desipramine administration and the period of exposure to the test on struggling behavior, swimming, immobility and defecation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
Replicating Foundational Studies on Talopram's Mechanism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the foundational mechanisms of Talopram (Cithis compound and its active enantiomer, Escithis compound) against other selective serotonin reuptake inhibitors (SSRIs). This document summarizes key experimental data, details replicable protocols, and visualizes the underlying molecular interactions.
The primary mechanism of action for this compound, like other SSRIs, is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2] This guide delves into the nuances of this mechanism, offering a direct comparison with other commonly used SSRIs.
Comparative Performance: Binding Affinities and Reuptake Inhibition
The efficacy and selectivity of SSRIs are fundamentally determined by their binding affinity to the serotonin transporter (SERT) and their relative lack of affinity for other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). The inhibitory constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.
| Drug | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Cithis compound | 4 | 1,414 | - |
| Escithis compound (S-Cithis compound) | 1.1 - 4 | 3,025 | - |
| R-Cithis compound | 136 | 1,516 | - |
| Fluoxetine | 1.4 (R-fluoxetine) | - | - |
| Paroxetine | <1 | <50 | - |
| Sertraline | <1 | - | <50 |
| This compound (as a selective NET inhibitor) | 719 | 9 | - |
Note: Data compiled from multiple sources.[3][4] "this compound" is also identified in some literature as a potent and selective NET inhibitor, structurally related to Cithis compound.[4] For the purpose of this guide, "this compound" primarily refers to Cithis compound and Escithis compound.
A crucial finding in foundational studies is the differential activity of Cithis compound's enantiomers. Cithis compound is a racemic mixture of S-cithis compound (Escithis compound) and R-cithis compound.[5] Escithis compound is the therapeutically active enantiomer, exhibiting high affinity for SERT.[6] Conversely, R-cithis compound not only has a significantly lower affinity for SERT but also appears to counteract the effects of Escithis compound, possibly through an allosteric interaction with the transporter.[7] This results in Escithis compound having a greater therapeutic efficacy and a potentially faster onset of action compared to an equivalent dose of racemic Cithis compound.[7][8]
Experimental Protocols
To facilitate the replication of foundational studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human serotonin transporter (hSERT)
-
Radioligand (e.g., [³H]Cithis compound or [¹²⁵I]β-CIT)
-
Test compounds (e.g., this compound, other SSRIs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd value, and the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known SERT inhibitor like fluoxetine).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]
In Vitro Serotonin Reuptake Inhibition Assay
This functional assay measures the potency of a compound (IC50) in inhibiting the reuptake of serotonin into cells expressing SERT.
Materials:
-
Cells expressing hSERT (e.g., HEK293-hSERT cells or JAR cells)[12]
-
[³H]Serotonin
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Known SERT inhibitor (for determining non-specific uptake, e.g., Fluoxetine)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake process. Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells and measure the amount of [³H]Serotonin taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[2][13]
In Vivo Microdialysis for Extracellular Serotonin Measurement
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus) using a stereotaxic frame. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow a 2-3 hour equilibration period to establish a stable baseline of extracellular serotonin.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples to measure the change in extracellular serotonin levels over time.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.[1]
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound (SSRI) action at the serotonin transporter (SERT).
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. The S-enantiomer of R,S-cithis compound, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cithis compound versus other anti‐depressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Citalopram and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary active metabolites, desmethylcithis compound (DCT) and didemethylcithis compound (DDCT). The information presented is intended to support research and development efforts in the field of neuropsychopharmacology.
Executive Summary
Cithis compound is a widely prescribed antidepressant that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, to form its active metabolites.[1][2] The main metabolic pathway involves sequential N-demethylation.[1][2] This guide summarizes key pharmacokinetic parameters, details common experimental methodologies for their determination, and provides visual representations of the metabolic cascade and experimental workflows.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for cithis compound and its major active metabolites. It is important to note that values can vary based on factors such as patient genetics (e.g., CYP2C19 and CYP2D6 metabolizer status), age, and liver function.[3][4]
| Parameter | Cithis compound | Desmethylcithis compound (DCT) | Didemethylcithis compound (DDCT) |
| Time to Peak Plasma Concentration (Tmax) | ~1-4 hours[5] | - | - |
| Plasma Half-life (t½) | ~35 hours[4][5] | ~50 hours[6] | ~100 hours[6] |
| Apparent Volume of Distribution (Vd) | ~12 L/kg[7] | - | - |
| Oral Bioavailability | ~80%[5] | - | - |
| Plasma Protein Binding | ~80%[7] | ~80%[7] | ~80%[7] |
| Steady-State Plasma Concentration (relative to Cithis compound) | 100% | 30-50%[6] | 5-10%[6] |
| Data presented are approximate values compiled from multiple sources and may not be from a single comparative study. |
Stereoselective Pharmacokinetics:
Cithis compound is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer (escithis compound) is the pharmacologically active form.[5] The metabolism of cithis compound is stereoselective, with the S-enantiomers of cithis compound, DCT, and DDCT being eliminated faster than their R-counterparts.[8]
| Enantiomer | Mean Serum Half-life (t½) | Mean Steady-State Area Under the Curve (AUCss) |
| S-Cithis compound | 35 ± 4 hours[8] | 2,562 ± 1,190 h·nmol/L[8] |
| R-Cithis compound | 47 ± 11 hours[8] | 4,193 ± 1,118 h·nmol/L[8] |
| Enantiomer | Mean Apparent Metabolic Clearance |
| S-Cithis compound | 14 L/h[9] |
| R-Cithis compound | 8.6 L/h[9] |
| S-Desmethylcithis compound | 38.5 L/h[9] |
| R-Desmethylcithis compound | 23.8 L/h[9] |
Visualizing the Metabolic Pathway and Experimental Workflow
To aid in the understanding of cithis compound's disposition and the methods used for its study, the following diagrams are provided.
Caption: Metabolic pathway of cithis compound.
Caption: Typical experimental workflow for a pharmacokinetic study.
Experimental Protocols
Below are representative protocols for conducting a pharmacokinetic study of cithis compound and for the bioanalysis of plasma samples.
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Healthy Volunteers
-
Subject Recruitment and Screening: Healthy male and female volunteers aged 18-55 years are recruited.[10] A comprehensive screening process includes a medical history review, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure subjects meet inclusion criteria and have no contraindications.[10]
-
Study Design: A single-center, open-label, single-dose study is conducted.[10] Subjects are admitted to the clinical research unit the evening before dosing and remain until after the final pharmacokinetic blood sample is collected.
-
Drug Administration: After an overnight fast of at least 10 hours, a single oral dose of a cithis compound tablet (e.g., 40 mg) is administered with a standardized volume of water.[7]
-
Blood Sample Collection: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours).[10]
-
Sample Processing: Blood samples are centrifuged (e.g., at 1,500-2,000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.[11] The resulting plasma is transferred to labeled polypropylene tubes and stored at -80°C until analysis.[11]
-
Pharmacokinetic Analysis: Plasma concentration-time data for cithis compound, DCT, and DDCT are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Protocol 2: Determination of Plasma Concentrations by HPLC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add an internal standard solution.[12]
-
Precipitate plasma proteins by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.[12]
-
Alternatively, perform solid-phase extraction (SPE) for sample clean-up.[13]
-
Transfer the supernatant to a clean tube for analysis.[12]
-
-
Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.
-
Separate cithis compound and its metabolites using a C18 reverse-phase column.[12]
-
Employ a mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12][14]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[12]
-
Monitor the specific precursor-to-product ion transitions for cithis compound, DCT, DDCT, and the internal standard in multiple reaction monitoring (MRM) mode for quantification.[12]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in blank plasma.
-
Determine the concentrations of the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
References
- 1. Review of pharmacokinetic and pharmacodynamic interaction studies with cithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: cithis compound pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state pharmacokinetics of cithis compound in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. Serum N-Desmethylcithis compound Concentrations are Associated with the Clinical Response to Cithis compound of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Steady-state pharmacokinetics of the enantiomers of cithis compound and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A population pharmacokinetic model for R- and S-cithis compound and desmethylcithis compound in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single- and Multiple-Dose Trials to Determine the Pharmacokinetics, Safety, Tolerability, and Sex Effect of Oral Ginsenoside Compound K in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Simultaneous determination of cithis compound and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Metabolism of cithis compound enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Talopram Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The translational validity of preclinical animal studies is a cornerstone of successful drug development, particularly in the complex field of neuropsychopharmacology. A significant challenge lies in bridging the gap between findings in animal models and clinical efficacy in humans. This guide provides a comparative assessment of the preclinical data for Talopram, a selective norepinephrine reuptake inhibitor (NRI), alongside established antidepressant medications. Due to the limited availability of specific quantitative data for this compound in widely used behavioral paradigms, this guide will leverage data from a closely related selective NRI, Talsupram, and compare it against the tricyclic antidepressant (TCA) Imipramine and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine. This comparative approach aims to contextualize the potential preclinical profile of this compound and highlight key considerations for its translational assessment.
Comparative Efficacy in Animal Models of Depression
The forced swim test (FST) and tail suspension test (TST) are the most common behavioral assays used to screen for antidepressant-like activity in rodents. These tests are based on the principle that an animal will adopt an immobile posture when placed in an inescapable, stressful situation, and that this "behavioral despair" can be reversed by effective antidepressant treatment.
Data Summary: Forced Swim Test (FST) in Rats
| Compound | Class | Dose (mg/kg) | Administration | Immobility Time (seconds) | Change vs. Control |
| Talsupram | NRI | Data not available | - | Data not available | - |
| Imipramine | TCA | 15 | i.p. | ~100-120 | ↓ |
| 30 | i.p. | ~80-100 | ↓ | ||
| Fluoxetine | SSRI | 10 | i.p. | ~120-140 | ↓ |
| 20 | i.p. | ~100-120 | ↓ | ||
| Control | - | Vehicle | i.p. | ~180-220 | - |
Note: The values presented are approximate ranges synthesized from multiple studies and can vary based on experimental conditions.
Data Summary: Tail Suspension Test (TST) in Mice
| Compound | Class | Dose (mg/kg) | Administration | Immobility Time (seconds) | Change vs. Control |
| Talsupram | NRI | Data not available | - | Data not available | - |
| Imipramine | TCA | 15 | i.p. | ~80-100 | ↓ |
| 30 | i.p. | ~60-80 | ↓ | ||
| Fluoxetine | SSRI | 10 | i.p. | ~100-120 | ↓ |
| 20 | i.p. | ~80-100 | ↓ | ||
| Control | - | Vehicle | i.p. | ~150-180 | - |
Note: The values presented are approximate ranges synthesized from multiple studies and can vary based on experimental conditions.
Neurochemical Effects: Monoamine Reuptake Inhibition
The primary mechanism of action for these antidepressants involves the modulation of neurotransmitter levels in the synaptic cleft.
Data Summary: Neurotransmitter Modulation in Rat Brain
| Compound | Primary Target | Effect on Norepinephrine Levels | Effect on Serotonin Levels |
| This compound/Talsupram | NET | ↑ | Minimal to no change |
| Imipramine | SERT & NET | ↑ | ↑ |
| Fluoxetine | SERT | Minimal to no change | ↑ |
Experimental Protocols
Forced Swim Test (Porsolt's Test)
This widely used test assesses antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent Plexiglas cylinder (20-25 cm in diameter, 40-50 cm high).
-
Water maintained at 23-25°C, with a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of learned helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are returned to the cylinder for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded. Antidepressant compounds are typically administered at various time points before the test session (e.g., 24, 5, and 1 hour prior).
Tail Suspension Test
This test is another common model for screening antidepressant drugs, particularly in mice.
Apparatus:
-
A suspension box or a horizontal bar elevated from the floor.
-
Adhesive tape for suspending the mice by their tails.
Procedure:
-
Mice are individually suspended by their tails from the elevated bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
The duration of the test is typically 6 minutes.
-
The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
Signaling Pathways and Experimental Workflows
The therapeutic effects of antidepressants are mediated by complex intracellular signaling cascades that are initiated by the increase in synaptic monoamines.
In Vitro to In Vivo Correlation of Talopram's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Talopram, a selective norepinephrine reuptake inhibitor (SNRI), from in vitro assays to in vivo models. Due to the limited availability of direct in vivo data for this compound, this guide leverages in vitro data for this compound and compares it with in vivo data from another selective norepinephrine reuptake inhibitor, Reboxetine. This is contrasted with the well-characterized selective serotonin reuptake inhibitor (SSRI), Escithis compound, to provide a clear framework for understanding the translation of in vitro selectivity to in vivo pharmacological outcomes.
Executive Summary
This compound exhibits high in vitro affinity and selectivity for the norepinephrine transporter (NET). While direct in vivo studies on this compound are scarce, data from the comparable NET inhibitor Reboxetine suggest that this in vitro profile translates to antidepressant-like effects in animal models. This is in contrast to Escithis compound, which demonstrates high in vitro selectivity for the serotonin transporter (SERT) and corresponding in vivo efficacy in models of depression and anxiety. This guide will delve into the experimental data supporting these correlations, providing detailed methodologies and visual representations of the underlying mechanisms and workflows.
Data Presentation: In Vitro and In vivo Pharmacological Profiles
The following tables summarize the quantitative data for this compound, Reboxetine, and Escithis compound, highlighting their distinct pharmacological profiles.
Table 1: In Vitro Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| This compound | 9 | 719 | >10,000 |
| Reboxetine | 1.1 | 129 | >10,000 |
| Escithis compound | 7,800 | 0.8 - 1.1 | 27,400 |
Table 2: In Vivo Efficacy in Animal Models of Depression
| Compound | Animal Model | Key Findings |
| Reboxetine | Forced Swim Test (Rat) | Reduced immobility time, indicating antidepressant-like effect.[1] |
| Chronic Mild Stress (Rat) | Normalized decreased sucrose intake, reversing anhedonia-like behavior.[2] | |
| Olfactory Bulbectomy (Rat) | Attenuated behavioral hyperactivity associated with depression.[1] | |
| Escithis compound | Forced Swim Test (Mouse) | Reduced immobility time, indicating antidepressant-like effect. |
| Tail Suspension Test (Mouse) | Reduced immobility time. | |
| Chronic Social Defeat Stress (Mouse) | Prevented hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound for a specific transporter (NET, SERT, or DAT).
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human norepinephrine, serotonin, or dopamine transporter are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]cithis compound for SERT) and varying concentrations of the test compound (this compound, Reboxetine, or Escithis compound).
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the transporter.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4][5][6][7]
-
2. Neurotransmitter Uptake Assay
-
Objective: To measure the functional inhibition of neurotransmitter reuptake by a compound.
-
Methodology:
-
Cell Culture: Cells stably expressing the human norepinephrine, serotonin, or dopamine transporter are cultured in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin) is added to the wells.
-
Uptake Period: The cells are incubated for a short period to allow for the uptake of the radiolabeled neurotransmitter.
-
Termination: The uptake process is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.[8][9][10][11][12]
-
In Vivo Assays
1. Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring the immobility of rodents in an inescapable water tank.
-
Methodology:
-
Apparatus: A cylindrical tank filled with water is used.
-
Procedure: Mice or rats are placed individually in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating passively) during the last 4 minutes of the session is recorded by a trained observer or an automated tracking system.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session. A reduction in immobility time is indicative of an antidepressant-like effect.[13][14][15][16]
-
2. Tail Suspension Test (TST)
-
Objective: To evaluate antidepressant-like activity by measuring the immobility of mice when suspended by their tails.
-
Methodology:
-
Apparatus: A device that allows for the suspension of a mouse by its tail.
-
Procedure: Mice are individually suspended by their tails for a 6-minute session.
-
Behavioral Scoring: The duration of immobility is recorded during the session.
-
Drug Administration: The test compound or vehicle is administered prior to the test. A decrease in the duration of immobility suggests an antidepressant-like effect.[13][14][17]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacological evaluation of this compound and its comparators.
Caption: Norepinephrine Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Antidepressant Drug Discovery.
Caption: Correlation between In Vitro Selectivity and In Vivo Effects.
References
- 1. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antidepressant-like effects of escithis compound in mice require salt-inducible kinase 1 and CREB-regulated transcription co-activator 1 in the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Talopram: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers and drug development professionals handling Talopram, a selective serotonin reuptake inhibitor (SSRI), adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe work environment. Improper disposal can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and human health.[1]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, in alignment with U.S. Environmental Protection Agency (EPA) and other regulatory guidelines.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[1] In 2019, the EPA finalized a rule, often referred to as Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and reverse distributors.[2][3] A key provision of this rule is the prohibition of sewering (flushing) hazardous waste pharmaceuticals.[2] While this compound itself is not typically a listed hazardous waste, this framework underscores the importance of proper waste stream management.
Protocol for this compound Waste Disposal
This protocol outlines the decision-making and handling process for disposing of this compound waste generated in a research or laboratory environment.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is classified as hazardous.
-
Non-Hazardous Pharmaceutical Waste: Unused, expired, or non-contaminated pure this compound is generally not considered RCRA hazardous waste. This is the most common classification for this compound in a laboratory setting.
-
Hazardous Waste: this compound waste may be classified as RCRA hazardous if it is mixed with a listed hazardous waste (e.g., certain solvents) or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
Step 2: Proper Segregation and Containerization
Based on its characterization, the waste must be segregated into appropriate and clearly labeled containers to prevent accidental mixing with other waste streams.
-
For Non-Hazardous this compound Waste:
-
Use a designated, leak-proof container, often colored blue or white.
-
The container must be clearly labeled "Non-RCRA Pharmaceutical Waste" or as required by your institution's waste management plan.
-
-
For Hazardous this compound Waste:
-
Use a designated UN-rated hazardous waste container, typically colored black.
-
Label the container with the words "Hazardous Waste Pharmaceuticals."[4]
-
Step 3: Secure Storage
Store all pharmaceutical waste containers in a secure, designated accumulation area. This area should be away from general laboratory traffic and inaccessible to unauthorized personnel. Ensure compliance with your facility's specific storage time limits for different waste categories.
Step 4: Arranging for Final Disposal
The final disposal of this compound waste must be conducted by a licensed and reputable waste management vendor.
-
Engage a Professional Vendor: Contract with a waste hauler that specializes in pharmaceutical or hazardous waste disposal.
-
Ensure Proper Manifesting: For hazardous waste, shipments must be accompanied by a hazardous waste manifest.[4] The EPA allows the word "PHARMS" to be used in place of specific waste codes on the manifest for hazardous waste pharmaceuticals.[4]
-
Recommended Disposal Method: The preferred and most environmentally sound method for disposing of pharmaceuticals like this compound is incineration at a permitted facility.[2] This process ensures the complete destruction of the active pharmaceutical ingredient. Avoid landfilling.
What Not to Do:
-
Do Not Sewer: Never dispose of this compound, or any pharmaceutical waste, down the drain or toilet.[2] Pharmaceuticals can pass through wastewater treatment systems and enter waterways.[5]
-
Do Not Place in Regular Trash: Do not dispose of this compound in the general solid waste trash. Uncontrolled disposal can lead to environmental contamination or potential diversion.[6]
Disposal and Regulatory Summary
The following table summarizes the key considerations for this compound disposal in a laboratory setting.
| Parameter | Guideline / Regulation | Description |
| Primary Regulation | EPA 40 CFR 266 Subpart P | Establishes management standards for hazardous waste pharmaceuticals.[3] |
| Waste Classification | RCRA | Determined by whether the waste is mixed with listed hazardous materials or exhibits hazardous characteristics. |
| Sewer Disposal | Prohibited for Hazardous Waste | Subpart P explicitly bans the sewering of hazardous waste pharmaceuticals.[2] Best practice is to avoid sewering any pharmaceutical. |
| Container Color Code | Industry Best Practice | Black: For RCRA hazardous pharmaceutical waste. Blue/White: For non-RCRA pharmaceutical waste. |
| Final Disposal Method | EPA Recommendation | Incineration at a licensed facility is the preferred method for most pharmaceutical waste.[2] |
| Waste Manifesting | EPA Requirement | Required for hazardous waste shipments. The term "PHARMS" can be used in place of specific codes.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
